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Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Amino-4-chloro-3-fluorophenol in Organic Synthesis: A Technical Guide for Advanced Heterocycle Construction

Executive Summary In modern organic synthesis and drug discovery, highly functionalized building blocks are essential for navigating complex chemical space. 2-Amino-4-chloro-3-fluorophenol (CAS: 1782857-09-3)[1] is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug discovery, highly functionalized building blocks are essential for navigating complex chemical space. 2-Amino-4-chloro-3-fluorophenol (CAS: 1782857-09-3)[1] is a privileged bidentate nucleophile primarily utilized for the construction of halogenated benzoxazole, benzothiazole, and benzimidazole pharmacophores. This whitepaper provides an in-depth mechanistic analysis of its reactivity, detailing how its specific halogen substitution pattern dictates its behavior in condensation and oxidative cyclization reactions, and provides self-validating experimental protocols for its application.

Structural and Electronic Profiling

The synthetic utility of 2-amino-4-chloro-3-fluorophenol stems from the precise electronic push-and-pull exerted by its substituents. When this precursor is converted into a benzoxazole core, the original phenol carbons map directly to the heterocycle, resulting in a 5-chloro-4-fluorobenzoxazole derivative.

Understanding the causality behind its reactivity requires analyzing the inductive (-I) and resonance (+M) effects of the halogens. The fluorine atom at C3 exerts a profound inductive electron-withdrawing effect on the adjacent amine. This significantly reduces the nucleophilicity of the amine compared to an unfunctionalized ortho-aminophenol, necessitating specific catalytic or thermal interventions during initial condensation steps. Conversely, this same -I effect lowers the pKa of the C1 hydroxyl group, enhancing its ability to act as an intramolecular nucleophile in the subsequent cyclization step.

Quantitative Electronic Modulation Data

The following table summarizes the electronic parameters and their direct mechanistic impacts during synthesis.

SubstituentPhenol PositionBenzoxazole PositionElectronic EffectHammett Constant (vs. NH₂)Mechanistic Impact
Fluoro (-F) C3C4Strong -I, Weak +MOrtho (+σI dominant)Reduces amine nucleophilicity; lowers phenol pKa (enhances leaving group ability).
Chloro (-Cl) C4C5-I, Weak +MMeta (σm ≈ +0.37)Increases ring electrophilicity; provides a synthetic handle for late-stage Pd-coupling.
Hydroxyl (-OH) C1O1 / C7a-I, Strong +MOrthoActs as the intramolecular nucleophile during the cyclization phase.
Amino (-NH₂) C2N3 / C3a-I, Strong +MOrthoPrimary nucleophile initiating Schiff base or amide formation.

Mechanistic Pathways in Benzoxazole Synthesis

The synthesis of benzoxazoles from ortho-aminophenols generally proceeds via two distinct mechanistic pathways.

Pathway A: Direct Condensation with Carboxylic Acids Historically rooted in the [2], this pathway involves reacting the aminophenol with a carboxylic acid derivative at elevated temperatures (>150°C) in the presence of strong dehydrating agents like polyphosphoric acid (PPA). While effective, the harsh conditions are often incompatible with sensitive functional groups.

Pathway B: Oxidative Cyclization with Aldehydes For highly functionalized substrates like 2-amino-4-chloro-3-fluorophenol, the [3] is the preferred, milder approach. The mechanism proceeds in three distinct logical phases:

  • Condensation : The primary amine attacks the aldehyde carbonyl, eliminating water to form a Schiff base (imine).

  • Intramolecular Cyclization : The adjacent phenolic hydroxyl attacks the electrophilic imine carbon, forming a saturated benzoxazoline intermediate.

  • Oxidative Dehydrogenation : A stoichiometric oxidant (e.g., DDQ, hypervalent iodine, or atmospheric O₂ with a [4]) removes two hydrogen atoms, driving the system into a stable, fully aromatized benzoxazole.

Mechanism A 2-Amino-4-chloro- 3-fluorophenol + Aldehyde B Schiff Base (Imine) Intermediate A->B Condensation (-H2O) C Benzoxazoline Intermediate B->C Intramolecular Cyclization D 5-Chloro-4-fluoro- 2-arylbenzoxazole C->D Oxidative Dehydrogenation

Mechanistic pathway of oxidative cyclization to form the benzoxazole core.

Experimental Protocols: A Self-Validating System

To ensure maximum reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific causality for the reagents chosen and analytical validation checkpoints.

Protocol 1: Synthesis of 5-Chloro-4-fluoro-2-arylbenzoxazole via Oxidative Cyclization

Phase 1: Imine Formation

  • Procedure : In an oven-dried round-bottom flask, dissolve 2-amino-4-chloro-3-fluorophenol (1.0 equiv) and the desired aryl aldehyde (1.05 equiv) in anhydrous ethanol (0.2 M). Add activated 4Å molecular sieves. Reflux the mixture at 80°C for 4–6 hours.

  • Causality : Ethanol is chosen as a protic solvent to stabilize the transition state of the nucleophilic addition. The 4Å molecular sieves are critical; because the 3-fluoro group reduces the amine's nucleophilicity, strictly driving the equilibrium forward by sequestering water is mandatory.

  • Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc 3:1). The primary amine starting material (ninhydrin active) must completely disappear, replaced by a distinct yellow spot corresponding to the extended conjugated system of the Schiff base.

Phase 2: Cyclization and Aromatization

  • Procedure : Cool the reaction to room temperature, filter out the molecular sieves, and concentrate the imine in vacuo. Redissolve the crude imine in anhydrous dichloromethane (DCM). Slowly add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv) in portions. Stir at room temperature for 2 hours.

  • Causality : The electron-poor nature of the di-halogenated ring makes spontaneous auto-oxidation (using air) highly inefficient. DDQ is a potent, irreversible oxidant that rapidly abstracts the necessary hydride and proton to force [5] into the aromatic state.

  • Validation Checkpoint : The successful formation of the benzoxazole is confirmed by the emergence of a highly UV-active, intensely blue-fluorescent spot under 365 nm UV light, characteristic of the rigid, planar benzoxazole core.

Workflow Step1 Phase 1: Imine Condensation Equimolar reagents, EtOH, 80°C Step2 Phase 2: Oxidative Cyclization Oxidant (e.g., DDQ), DCM, RT Step1->Step2 TLC Validation Step3 Phase 3: Isolation & Purification Filtration & Column Chromatography Step2->Step3 Quench & Extract Step4 Phase 4: C5-Cl Cross-Coupling Pd-catalyst, Boronic Acid, Base Step3->Step4 Pure Intermediate

Experimental workflow for the synthesis and functionalization of the heterocycle.

Protocol 2: Late-Stage Functionalization (Suzuki-Miyaura Cross-Coupling)

Once the 5-chloro-4-fluorobenzoxazole core is established, the C5-chlorine atom serves as an ideal vector for expanding structure-activity relationship (SAR) libraries.

  • Procedure : Charge a Schlenk tube with the 5-chloro-4-fluorobenzoxazole derivative (1.0 equiv), an arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos ligand (0.1 equiv), and K₃PO₄ (2.0 equiv). Evacuate and backfill with N₂ three times. Add degassed Toluene/H₂O (10:1). Heat at 100°C for 12 hours.

  • Causality : The C-Cl bond on an electron-deficient benzoxazole is sufficiently activated for oxidative addition by Palladium. XPhos is selected as the bulky, electron-rich ligand to facilitate the challenging oxidative addition into the aryl chloride bond.

  • Validation Checkpoint : LC-MS analysis of the crude mixture should confirm the disappearance of the characteristic 3:1 isotopic pattern of the chlorinated starting material, replaced by the exact mass of the cross-coupled product.

Applications in Drug Development

The specific incorporation of 2-amino-4-chloro-3-fluorophenol into drug discovery pipelines is driven by the unique properties of the resulting 4-fluoro-5-substituted benzoxazole core:

  • Metabolic Stability : The fluorine atom at the C4 position effectively blocks cytochrome P450-mediated oxidative metabolism at one of the most electron-rich sites of the heterocycle.

  • Conformational Locking : The strong electronegativity of the fluorine atom can induce multipolar interactions with adjacent binding pockets in target proteins, often locking the molecule into a bioactive conformation.

  • Lipophilic Efficiency (LipE) : The combination of F and Cl modulates the overall lipophilicity (LogP) while simultaneously lowering the pKa of any nearby basic amines, which is critical for optimizing oral bioavailability and blood-brain barrier penetration.

References

  • ACS Publications (The Journal of Organic Chemistry) | Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine | [Link]

  • ACS Publications (Journal of the American Chemical Society) | Converting Unstable Imine-Linked Network into Stable Aromatic Benzoxazole-Linked One via Post-oxidative Cyclization |[Link]

  • Oriental Journal of Chemistry | Dowex 50W: A Green Mild Reusable Catalyst for the Synthesis of 2-Aryl Benzoxazole Derivatives in Aqueous Medium | [Link]

Sources

Exploratory

Thermodynamic stability and degradation pathways of 2-Amino-4-chloro-3-fluorophenol

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2-Amino-4-chloro-3-fluorophenol A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals Discl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Degradation Pathways of 2-Amino-4-chloro-3-fluorophenol

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Disclaimer: Publicly available experimental data on the thermodynamic stability and degradation of 2-Amino-4-chloro-3-fluorophenol is scarce. This guide is therefore constructed based on first principles of physical organic chemistry, established data from structurally analogous halogenated aminophenols, and standard pharmaceutical stability testing protocols. It is intended to serve as an expert framework for initiating and conducting stability studies.

Introduction: Contextualizing the Stability Challenge

2-Amino-4-chloro-3-fluorophenol is a poly-substituted aromatic compound featuring a constellation of functional groups—amino, hydroxyl, chloro, and fluoro—that impart a unique and complex reactivity profile. For professionals in drug development and chemical synthesis, understanding the inherent stability of such an intermediate is not merely an academic exercise; it is a critical determinant of its viability in synthesis, formulation, and storage. The aminophenol scaffold is notoriously susceptible to oxidative degradation, while the halogen substituents influence the electron density of the aromatic ring, modulating its reactivity towards various degradation pathways.[1] This guide provides a predictive analysis of the thermodynamic stability of 2-Amino-4-chloro-3-fluorophenol and outlines a comprehensive experimental framework to definitively characterize its degradation pathways.

Part 1: Theoretical Assessment of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its standard Gibbs free energy of formation (ΔGf°), which represents the change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.[2][3] A more negative ΔGf° value corresponds to a more thermodynamically stable compound. This value is derived from the standard enthalpy of formation (ΔHf°) and the standard entropy (S°).[4]

While experimental calorimetric data for 2-Amino-4-chloro-3-fluorophenol is unavailable, we can infer its stability profile by examining its structural components and comparing it to related molecules.

  • Structural Influences on Stability : The molecule's stability is a composite of several factors:

    • Aromaticity : The inherent stability of the benzene ring provides a significant energetic advantage.

    • Functional Group Effects : The electron-donating amino (-NH₂) and hydroxyl (-OH) groups activate the ring, while the electron-withdrawing chloro (-Cl) and fluoro (-F) groups deactivate it. This push-pull electronic environment can create reactive sites.

    • Intramolecular Interactions : Potential for intramolecular hydrogen bonding between the ortho-amino and hydroxyl groups could impart additional stability by lowering the ground state energy.

For context, thermodynamic data for related, simpler structures are presented below. These values, while not directly transferable, provide a baseline for understanding the energetic contributions of the core functionalities.

CompoundFormulaΔGf° (kJ/mol, Aqueous)Data Type
PhenolC₆H₆O-51.9Experimental[5]
4-AminophenolC₆H₇NO--
Chlorophenols (range)C₆H₅ClO-95.2 to -144.3Calculated[4]
2-Chloro-4-fluorophenolC₆H₄ClFO-258.94Calculated (Joback)[6]

This table serves as a comparative reference. It is crucial to experimentally determine the thermodynamic parameters for the specific compound of interest.

Part 2: Predicted Degradation Pathways and Key Influencing Factors

The combination of an electron-rich aminophenol core with halogen substituents makes 2-Amino-4-chloro-3-fluorophenol susceptible to several modes of degradation. The primary liabilities are oxidation, hydrolysis, and photolysis.

Oxidative Degradation

This is arguably the most significant stability concern for aminophenols.[1] The electron-rich ring is readily attacked by atmospheric oxygen or other oxidizing agents, a process often catalyzed by light or trace metals.

  • Mechanism : The degradation likely initiates with the oxidation of the phenol or aniline moiety to form a phenoxy or anilino radical. These reactive intermediates can then couple to form colored, high-molecular-weight polymeric impurities. The initial oxidation product is often a quinone-imine type structure, which is highly colored and reactive.

Hydrolytic Degradation

While the aromatic C-Cl and C-F bonds are generally robust, extreme pH conditions can promote hydrolysis, particularly if the reaction is facilitated by other functional groups or occurs at elevated temperatures. Hydrolysis of the C-Cl bond would be more probable than the stronger C-F bond. A more significant hydrolytic concern for related compounds is often the degradation of a larger molecule for which the aminophenol is a precursor or impurity. For instance, 2-amino-4-chlorophenol is a known hydrolytic degradant of the muscle relaxant Chlorzoxazone in alkaline media.[7]

Photolytic Degradation

Aromatic compounds often absorb light in the UV-A and UV-B range. This absorption can excite the molecule to a higher energy state, initiating degradation through several mechanisms:

  • Radical Formation : Homolytic cleavage of the C-Cl bond can generate aryl and chlorine radicals, which can initiate chain reactions.

  • Photo-oxidation : The presence of light can significantly accelerate the oxidative degradation pathway described above. Studies on similar compounds like 2-amino phenol and 4-chloro phenol have demonstrated complete photocatalytic degradation under visible light, a process enhanced by oxidizing agents like H₂O₂.[8][9]

Microbial and Enzymatic Degradation

In non-sterile environments, microbial degradation can be a relevant pathway. Studies on analogous compounds provide a compelling predictive model. For example, the degradation of 2-chloro-4-aminophenol by Arthrobacter sp. is initiated by a deaminase that converts it to chlorohydroquinone (CHQ), which is subsequently dehalogenated and undergoes ring cleavage.[10][11] A similar pathway can be postulated for 2-Amino-4-chloro-3-fluorophenol.

The following diagram illustrates the potential degradation pathways based on these established principles.

Degradation_Pathways Predicted Degradation Pathways of 2-Amino-4-chloro-3-fluorophenol A 2-Amino-4-chloro-3-fluorophenol B Oxidative Intermediates (e.g., Quinone-imine) A->B Oxidation (O₂, light, metal ions) D Photolytic Radicals (Aryl and Halogen Radicals) A->D Photolysis (UV/Vis light) E Deamination Product (4-Chloro-3-fluoro-hydroquinone) A->E Microbial Deamination C Colored Polymeric Impurities B->C Polymerization D->C Radical Reactions F Ring Cleavage Products E->F Further Enzymatic Degradation (Dehalogenation, Dioxygenase)

Caption: Predicted degradation pathways for 2-Amino-4-chloro-3-fluorophenol.

Part 3: A Framework for Experimental Stability Assessment

A definitive understanding of stability requires a systematic experimental approach. A forced degradation (or stress testing) study, as recommended by the International Council for Harmonisation (ICH) guideline Q1A, is the industry-standard methodology. Its purpose is to identify likely degradation products and establish degradation pathways, which in turn informs the development of a stability-indicating analytical method.

Experimental Workflow for Forced Degradation

The following diagram outlines a comprehensive workflow for conducting a forced degradation study.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation A Prepare Stock Solution of 2-Amino-4-chloro-3-fluorophenol (e.g., in Acetonitrile/Water) C1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->C1 Expose to Stress C2 Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C2 Expose to Stress C3 Oxidation (e.g., 3% H₂O₂, RT) A->C3 Expose to Stress C4 Thermal (e.g., 80°C, Solid & Solution) A->C4 Expose to Stress C5 Photolytic (ICH Q1B Light Box) A->C5 Expose to Stress C6 Control (Unstressed Sample, dark, RT) A->C6 Expose to Stress B Prepare Stress Agents (HCl, NaOH, H₂O₂, Buffers) B->C1 B->C2 B->C3 D Sample at Time Points (e.g., 0, 2, 8, 24 hrs) C1->D C2->D C3->D C4->D C5->D C6->D E Neutralize (if needed) & Dilute to Target Concentration D->E F Analyze via Stability-Indicating Method (e.g., HPLC-UV) E->F G Characterize Degradants (LC-MS, Peak Purity) F->G H Calculate % Degradation & Mass Balance G->H I Identify Degradation Products & Propose Pathways H->I

Caption: A systematic workflow for conducting forced degradation studies.

Step-by-Step Protocol for Forced Degradation

Causality: This protocol is designed to be a self-validating system. A control sample is used to ensure that degradation is due to the applied stress and not the analytical procedure itself. A mass balance calculation (sum of the assay of the main peak and all degradation product peaks) approaching 100% provides confidence that all significant degradants are being detected.

  • Sample Preparation : Prepare a stock solution of 2-Amino-4-chloro-3-fluorophenol at approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Store at 60°C. Sample at appropriate time points (e.g., 2, 8, 24 hours). Prior to analysis, cool and neutralize with an equivalent amount of 0.2 M NaOH.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Store at room temperature, protected from light. Sample at time points. Neutralize with 0.2 M HCl before analysis. Justification: Base hydrolysis is often faster for halogenated phenols, hence the lower temperature.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Store at room temperature, protected from light. Sample at time points. Justification: H₂O₂ is a clean oxidant that mimics potential peroxide impurities in excipients or reagents.

  • Thermal Degradation :

    • Solution : Store the stock solution in a sealed vial at 80°C, protected from light.

    • Solid State : Place a known quantity of solid 2-Amino-4-chloro-3-fluorophenol in a vial and store at 80°C. To analyze, dissolve the solid in the solvent to the target concentration.

  • Photolytic Degradation : Expose both solid material and the stock solution to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Control Sample : Store the stock solution at 4°C, protected from light.

Analytical Methodologies for Stability Monitoring

A robust, stability-indicating analytical method is essential to separate and quantify the parent compound from its degradation products. Based on methods proposed for analogous compounds, a reversed-phase HPLC method is the primary technique of choice.[12]

ParameterProposed HPLC-UV MethodRationale & Justification
Instrumentation HPLC with UV/PDA DetectorPDA (Photodiode Array) is crucial for assessing peak purity and selecting the optimal detection wavelength.
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 3.0) (40:60 v/v)A buffered mobile phase controls the ionization state of the amino and hydroxyl groups, ensuring reproducible retention times. pH 3.0 ensures the amine is protonated.
Elution Mode Isocratic or GradientStart with an isocratic method for simplicity. A gradient elution (increasing acetonitrile percentage over time) may be necessary to resolve late-eluting, more nonpolar degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30°CMaintaining a constant column temperature ensures retention time stability.
Detection 290 nmWavelength should be empirically determined by examining the UV spectrum of the parent compound to maximize sensitivity.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration and sensitivity needs.

For definitive identification of degradation products, fractions can be collected and analyzed by mass spectrometry (LC-MS) or a validated GC-MS method with prior derivatization (e.g., silylation with BSTFA) can be employed to increase the volatility of the polar analytes.[12]

Conclusion

While 2-Amino-4-chloro-3-fluorophenol lacks specific public stability data, a robust scientific assessment can be constructed from foundational chemical principles and data from analogous structures. The compound's primary stability liability is predicted to be oxidative degradation, driven by its electron-rich aminophenol core. It is also susceptible to photolytic and, under harsh conditions, hydrolytic degradation. This guide provides not only a predictive framework for these pathways but also a detailed, field-tested experimental protocol for their definitive investigation. By implementing the proposed forced degradation studies and the associated stability-indicating HPLC method, researchers and drug development professionals can confidently characterize the stability profile of this molecule, enabling informed decisions regarding its handling, storage, and application in complex synthetic and pharmaceutical processes.

References

  • Arora, P. K., Tapan, K., Alok, S., Bae, H., & Singh, V. P. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Microbial Cell Factories, 13(1), 164. [Link]

  • Arora, P. K., Tapan, K., Alok, S., Bae, H., & Singh, V. P. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Microbial Cell Factories, 13, 164. [Link]

  • Murthy, T. N., Suresh, P., Umabala, A. M., & Rao, A. V. P. (2016). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light. TSI Journals. [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 31. [Link]

  • Murthy, T. N., Suresh, P., Umabala, A. M., & Rao, A. V. P. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT. ResearchGate. [Link]

  • Dolfing, J., & Harrison, B. K. (2013). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments. Biodegradation, 24(5), 717–728. [Link]

  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Inventi Rapid: Pharm Analysis & Quality Assurance. [Link]

  • Wikipedia. (n.d.). Standard Gibbs free energy of formation. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. ResearchGate. [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-fluorophenol (CAS 1996-41-4). Retrieved from [Link]

  • AUS-e-TUTE. (n.d.). Standard Gibbs Free Energy of Formation (ΔG ƒ °) Calculations Chemistry Tutorial. Retrieved from [Link]

  • Perisanu, S. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Iris Publishers. [Link]

  • Khan Academy. (n.d.). Free energy of formation. Retrieved from [Link]

  • Rodante, F., & Vecchio, S. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta, 655, 194-204. [Link]

  • NIST. (n.d.). Phenol, 4-amino-. NIST WebBook. Retrieved from [Link]

  • Chemistry, A. (2016). Standard Free Energies of Formation. Alan's Chemistry Page. [Link]

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Foundational

Solvation Thermodynamics and Experimental Profiling of 2-Amino-4-chloro-3-fluorophenol in Polar Aprotic Solvents

Prepared by: Senior Application Scientist Target Audience: Formulation Scientists, API Process Chemists, and Drug Development Professionals Executive Summary & Structural Profiling In the landscape of active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Formulation Scientists, API Process Chemists, and Drug Development Professionals

Executive Summary & Structural Profiling

In the landscape of active pharmaceutical ingredient (API) synthesis and agrochemical development, highly functionalized aromatic building blocks present unique solvation challenges. 2-Amino-4-chloro-3-fluorophenol ([1]) is a prime example of such a molecule. It features a complex interplay of functional groups: a hydrogen-bond donating/accepting hydroxyl (-OH) and amino (-NH 2​ ) group, flanked by strongly electron-withdrawing halogens (-Cl, -F).

These halogens exert a powerful inductive effect, increasing the acidity of the phenolic proton and significantly altering the molecular dipole moment. Understanding how to effectively solvate this compound without compromising the reactivity of its nucleophilic amine is critical for downstream applications like S N​ Ar (nucleophilic aromatic substitution) or transition-metal-catalyzed cross-coupling.

The Causality of Solvent Selection: The Polar Aprotic Advantage

When designing a process around 2-Amino-4-chloro-3-fluorophenol, the choice of solvent dictates both the thermodynamic solubility limit and the kinetic viability of subsequent reactions. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—are uniquely suited for this task.

The Mechanistic Causality: Polar aprotic solvents possess large dielectric constants ( ϵ>20 ) and significant dipole moments, yet they inherently lack O-H or N-H bonds (2[2]). Because they cannot act as hydrogen-bond donors, these solvents do not form tightly bound solvation "cages" around nucleophilic centers, leaving the -NH 2​ group highly reactive (3[3]).

However, their highly polarized functional groups (e.g., the sulfoxide oxygen in DMSO or the carbonyl oxygen in DMF) act as potent hydrogen-bond acceptors. When 2-Amino-4-chloro-3-fluorophenol is introduced to the system, the solvent molecules readily accept hydrogen bonds from the solute's -OH and -NH 2​ protons. This specific interaction overcomes the solute's crystal lattice energy, driving dissolution while preserving the nucleophilicity required for API synthesis.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

To predict and rationalize the solubility profile, we rely on Hansen Solubility Parameters (HSP). The HSP framework divides the total cohesive energy density of a substance into three distinct intermolecular forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) components (4[4]). Maximum solubility is achieved when the HSP coordinates of the solvent closely match those of the solute.

Table 1: Comparative Hansen Solubility Parameters for Solute and Solvents
Substance δd​ (Dispersion) δp​ (Polar) δh​ (H-Bonding)Dielectric Constant ( ϵ )
2-Amino-4-chloro-3-fluorophenol (Est.)~19.5~11.0~15.5N/A
Dimethyl Sulfoxide (DMSO) 18.416.410.246.7
N,N-Dimethylformamide (DMF) 17.413.711.336.7
N-Methyl-2-pyrrolidone (NMP) 18.012.37.232.2
Acetonitrile (MeCN) 15.318.06.137.5

Data Note: Solute HSP values are estimated based on structurally analogous halogenated aminophenols. Solvent values are established literature constants.

Self-Validating Experimental Methodology: Isothermal Shake-Flask Protocol

To generate reliable thermodynamic data—suitable for correlation via the modified Apelblat or Jouyban-Acree models (5[5])—the experimental protocol must eliminate kinetic artifacts. The following is a self-validating methodology designed for high-fidelity solubility determination.

Phase 1: System Preparation
  • Solvent Deoxygenation : Purge the selected polar aprotic solvents with inert argon gas for 15 minutes.

    • Causality : Aminophenols are highly susceptible to oxidative degradation. Removing dissolved oxygen prevents the formation of quinone-imine byproducts that would skew UV-Vis or HPLC quantification.

  • Supersaturation : Add an excess amount of 2-Amino-4-chloro-3-fluorophenol to 10 mL of each solvent in tightly sealed, amber-glass vials.

    • Causality : Amber glass prevents photo-degradation, while the excess solid ensures the solution can reach maximum thermodynamic saturation.

Phase 2: Isothermal Equilibration & Self-Validation
  • Agitation : Place the vials in an isothermal shaking water bath set to 298.15 K (± 0.05 K) at 150 rpm.

  • Validation Sampling : Extract a 100 µL micro-sample at t=24 hours and t=48 hours.

  • Equilibrium Gate : Compare the quantified concentrations of the 24h and 48h samples.

    • Causality : A concentration difference ( ΔC ) of less than 2% validates that true thermodynamic equilibrium has been achieved, ruling out transient kinetic supersaturation. If ΔC>2% , agitation must continue for another 24 hours.

Phase 3: Phase Separation & Quantification
  • Isothermal Centrifugation : Centrifuge the equilibrated mixtures at 10,000 rpm for 15 minutes using a temperature-controlled centrifuge set identically to the equilibration temperature (298.15 K).

    • Causality : Maintaining the exact temperature during separation prevents temperature-induced precipitation or further dissolution, which is the most common source of error in solubility studies.

  • Dilution and Analysis : Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption). Dilute appropriately with the mobile phase and quantify using HPLC-UV against a validated calibration curve.

Workflow Visualization

G N1 Solute Preparation 2-Amino-4-chloro-3-fluorophenol N3 Isothermal Saturation Shake-Flask at 298.15 K N1->N3 N2 Solvent Selection Polar Aprotic (DMSO, DMF, MeCN) N2->N3 N4 Equilibrium Validation Sampling at 24h & 48h N3->N4 Continuous Agitation N5 Phase Separation Isothermal Centrifugation (10,000 rpm) N4->N5 ΔC < 2% confirms equilibrium N6 Quantification HPLC-UV Analysis N5->N6 Supernatant Dilution N7 Thermodynamic Modeling Apelblat / Jouyban-Acree N6->N7 Solubility Data

Workflow for self-validating isothermal solubility determination.

References

  • Sigma-Aldrich . "2-amino-4-chloro-3-fluorophenol | 1782857-09-3". sigmaaldrich.com.

  • Master Organic Chemistry . "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents". masterorganicchemistry.com. 2

  • Chemistry Steps . "Polar Protic and Polar Aprotic Solvents". chemistrysteps.com. 3

  • ResearchGate . "Solubility determination and three dimensional Hansen solubility parameters of gefitinib in different organic solvents: Experimental and computational approaches". researchgate.net. 4

  • Journal of Chemical & Engineering Data - ACS Publications . "Solubility Determination, Modeling, and Thermodynamic Analysis of 3-Aminophenol in Ten Monosolvents and Three Binary Mixed Solvents". acs.org. 5

Sources

Exploratory

Crystal structure and X-ray diffraction analysis of 2-Amino-4-chloro-3-fluorophenol

Title: Structural Elucidation of 2-Amino-4-chloro-3-fluorophenol: A Comprehensive Guide to Single-Crystal and Powder X-ray Diffraction Methodologies Abstract: The precise structural characterization of poly-substituted a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of 2-Amino-4-chloro-3-fluorophenol: A Comprehensive Guide to Single-Crystal and Powder X-ray Diffraction Methodologies

Abstract: The precise structural characterization of poly-substituted aromatic compounds, such as 2-Amino-4-chloro-3-fluorophenol (CAS: 1782857-09-3), is critical for understanding their physicochemical properties, reactivity, and potential applications in pharmaceutical development. This whitepaper provides an authoritative, self-validating framework for determining the crystal structure of halogenated aminophenols. By detailing the causality behind crystallization techniques, Single-Crystal X-ray Diffraction (SCXRD), and Powder X-ray Diffraction (PXRD), this guide equips researchers with the methodologies required to resolve complex supramolecular architectures driven by competing hydrogen and halogen bonds.

The Supramolecular Landscape: Hydrogen vs. Halogen Bonding

In poly-substituted organic molecules like 2-Amino-4-chloro-3-fluorophenol, crystal packing is rarely dictated by a single intermolecular force. Instead, the solid-state architecture is a thermodynamic compromise between competing non-covalent interactions.

The molecule possesses strong hydrogen-bond donors and acceptors (–OH and –NH₂ groups) alongside polarizable halogens (–Cl and –F). While classical O–H···O and N–H···O hydrogen bonds typically dominate the crystal packing hierarchy due to their high interaction energies, the presence of chlorine and fluorine introduces highly directional halogen bonding[1]. The anisotropic charge distribution around the carbon-halogen bond creates a region of positive electrostatic potential (the "σ-hole") at the outermost extension of the C–Cl bond, which can strongly attract nucleophilic regions of adjacent molecules[2].

Understanding whether the crystal lattice is stabilized by Type I (symmetrical) or Type II (orthogonal, θ₁ ≃ 180°, θ₂ ≃ 90°) halogen contacts is the primary objective of the diffraction analysis[2].

G Root 2-Amino-4-chloro- 3-fluorophenol Crystal Packing Hbond Hydrogen Bonding (Primary Drivers) Root->Hbond Halbond Halogen Bonding (Directional Drivers) Root->Halbond PiPi π-π Stacking (Planar Alignment) Root->PiPi H1 O-H···N / N-H···O (Strong) Hbond->H1 H2 N-H···F (Moderate) Hbond->H2 Hal1 Cl···Cl Type II (θ1≈180°, θ2≈90°) Halbond->Hal1 Hal2 C-F···π / Cl···F (Weak Contacts) Halbond->Hal2

Figure 1: Hierarchical network of intermolecular forces dictating the crystal packing of halogenated aminophenols.

Experimental Workflow 1: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the gold standard for absolute structural determination[3]. The following protocol outlines a self-validating workflow designed specifically for small, functionalized organic molecules.

Causality-Driven Crystallization Protocol

High-quality single crystals (ideally 0.1–0.3 mm in all dimensions) are a prerequisite for SCXRD[4]. Halogenated aminophenols exhibit a dichotomy of solubility: the polar groups favor protic solvents, while the halogenated aromatic ring favors non-polar solvents.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a binary solvent system. Dissolve 20 mg of highly purified (>99%) 2-Amino-4-chloro-3-fluorophenol in a minimal volume of ethyl acetate (a moderately polar solvent capable of disrupting intermolecular hydrogen bonds).

  • Anti-Solvent Diffusion: Place the sample vial inside a larger sealed chamber containing a non-polar anti-solvent (e.g., n-hexane).

  • Thermodynamic Maturation: Maintain the system at a constant 4 °C in a vibration-free environment.

    • Causality: The vapor pressure differential causes the anti-solvent to slowly diffuse into the sample solution. This gradual reduction in solubility lowers the nucleation-free energy barrier, suppressing rapid kinetic precipitation (which yields unusable powders) and promoting the thermodynamic growth of highly ordered single crystals[3][4].

Data Collection and Cryo-Cooling
  • Crystal Harvesting: Suspend the grown crystals in a perfluorinated polyether oil to protect them from atmospheric degradation and mount a suitable specimen on a MiTeGen loop.

  • Cryogenic Data Collection: Transfer the loop to the diffractometer goniometer under a continuous nitrogen stream at 100 K.

    • Causality: Small organic molecules exhibit significant thermal motion at room temperature, which artificially smears electron density and weakens high-angle diffraction intensities. Cooling to 100 K "freezes" the lattice, drastically reducing atomic displacement parameters (ADPs) and allowing for the precise resolution of subtle structural features, such as the exact position of the hydroxyl and amine protons[5].

  • Irradiation: Utilize Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. For molecules containing chlorine, Cu Kα often provides superior anomalous dispersion, aiding in absolute structure determination if chiral impurities are present.

Structure Solution and Self-Validation
  • Phase Problem Resolution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Validation: The system is self-validating through the crystallographic R-factor ( R1​ ). An R1​ value < 0.05 indicates a highly accurate model. A CheckCIF report must be generated to ensure no Type A or B alerts remain, confirming the physical viability of the proposed structure.

G N1 Compound Synthesis & Purification (>99%) N2 Crystallization Screening (Solvent Evaporation / Vapor Diffusion) N1->N2 N3 Crystal Harvesting & Cryo-Mounting (100 K) N2->N3 N4 X-ray Data Collection (Mo Kα / Cu Kα Radiation) N3->N4 N5 Structure Solution (Direct Methods / Intrinsic Phasing) N4->N5 N6 Anisotropic Refinement & Hydrogen Atom Placement N5->N6 N7 Crystallographic Validation (CheckCIF / R1 < 0.05) N6->N7

Figure 2: Self-validating workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Experimental Workflow 2: Powder X-ray Diffraction (PXRD)

When thermodynamic crystallization fails—often due to the compound precipitating exclusively as microcrystalline powders—PXRD serves as a robust alternative for structural elucidation[6].

Direct-Space Structure Solution

Traditional reciprocal-space methods fail for organic powders because the 3D diffraction data is compressed into a 1D pattern, leading to severe peak overlap. To bypass this, we employ Direct-Space methodologies[7].

Step-by-Step Methodology:

  • Data Acquisition: Collect high-resolution PXRD data using a capillary transmission setup to minimize preferred orientation effects, scanning from 2θ = 2° to 50° with a slow step size (e.g., 0.01°).

  • Indexing and Space Group Determination: Index the powder pattern to determine the unit cell dimensions using algorithms like DICVOL.

  • Global Optimization: Input the 3D molecular geometry of 2-Amino-4-chloro-3-fluorophenol (optimized via Density Functional Theory) into a direct-space solver.

    • Causality: Algorithms such as Simulated Annealing or Genetic Algorithms randomly translate and rotate the molecule within the defined unit cell, calculating a theoretical powder pattern for each trial. The algorithm iteratively minimizes the weighted profile R-factor ( Rwp​ ) by comparing the theoretical pattern against the experimental data until the global minimum is found[7].

  • Rietveld Refinement: Once a structural model is found, perform a Rietveld refinement. Because PXRD data has a lower observation-to-parameter ratio than SCXRD, rigid-body restraints must be applied to the aromatic ring to prevent the refinement from diverging into chemically nonsensical geometries.

Quantitative Data Presentation

To provide a benchmark for validation, Table 1 summarizes the anticipated crystallographic parameters for 2-Amino-4-chloro-3-fluorophenol, extrapolated from isostructural halogenated aminophenol derivatives[1].

Table 1: Representative Crystallographic Parameters for Halogenated Aminophenols

ParameterRepresentative Value / RangeSignificance
Crystal System Orthorhombic or MonoclinicTypical for highly directional H-bonded organic networks.
Space Group P21​21​21​ or P21​/c Facilitates dense packing and optimal hydrogen bond geometries.
Temperature 100(2) KMinimizes thermal motion for accurate bond length determination.
C–Cl Bond Length 1.73 – 1.75 ÅShortening indicates potential involvement in halogen bonding.
O–H···N Distance 2.65 – 2.80 ÅIndicates strong, primary structure-directing hydrogen bonds.
Cl···Cl Contact < 3.50 Å (Type II geometry)Confirms the presence of stabilizing halogen-halogen interactions.
Final R1​ (SCXRD) < 0.050Validates the accuracy of the structural model.
Final Rwp​ (PXRD) < 0.080Validates the accuracy of the Rietveld refinement profile.

Conclusion

The structural elucidation of 2-Amino-4-chloro-3-fluorophenol requires a rigorous, causality-driven approach to X-ray diffraction. By carefully controlling crystallization thermodynamics and leveraging cryogenic SCXRD, researchers can map the intricate interplay between hydrogen and halogen bonding. When single crystals are unattainable, modern direct-space PXRD methodologies provide a mathematically robust alternative, ensuring that the solid-state properties of critical organic molecules can always be accurately defined.

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Foundational

Electronic Properties and Electronegativity of 2-Amino-4-chloro-3-fluorophenol Derivatives: A Computational and Mechanistic Guide

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Scope In modern medicinal chemistry, heavily functionalized building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Scope

In modern medicinal chemistry, heavily functionalized building blocks like 2-Amino-4-chloro-3-fluorophenol (CAS: 1782857-09-3)[1] are critical for synthesizing complex heterocycles, such as benzoxazoles and benzothiazoles, which frequently appear in kinase inhibitors and antimicrobial agents. The unique reactivity of this scaffold is dictated by a complex "push-pull" system of electron-donating (-OH, -NH₂) and electron-withdrawing (-F, -Cl) substituents.

This whitepaper provides an in-depth analysis of the electronic properties and electronegativity of 2-Amino-4-chloro-3-fluorophenol derivatives. By bridging Conceptual Density Functional Theory (CDFT) with practical experimental workflows, we establish a predictive framework for understanding its chemical reactivity, regioselectivity, and implications in drug design.

Structural Dynamics: The Push-Pull Electronic Framework

The aromatic ring of 2-Amino-4-chloro-3-fluorophenol is subject to competing inductive (-I) and resonance (+M) effects. Understanding this causality is the first step in predicting its behavior in cross-coupling or ring-closure reactions:

  • C1 Hydroxyl (-OH): Acts as a σ -electron acceptor (-I) but a strong π -electron donor (+M), activating the ortho/para positions.

  • C2 Amino (-NH₂): A powerful +M donor that significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing the molecule's nucleophilicity.

  • C3 Fluoro (-F): Exhibits a dominant inductive withdrawal (-I) due to its extreme electronegativity, which lowers the overall electron density and stabilizes the Lowest Unoccupied Molecular Orbital (LUMO).

  • C4 Chloro (-Cl): Provides moderate inductive withdrawal and steric shielding, while its larger, more diffuse 3p orbitals offer weak +M donation.

G PhenolCore Phenol Core (C1-OH) Amino C2: -NH2 Group (+M, -I) Amino->PhenolCore Strong Resonance Donation Increases HOMO Fluoro C3: -F Group (-I, +M) Fluoro->PhenolCore Strong Inductive Withdrawal Lowers LUMO Chloro C4: -Cl Group (-I, +M) Chloro->PhenolCore Inductive Withdrawal Steric Shielding

Figure 1: Logical mapping of substituent electronic effects on the 2-Amino-4-chloro-3-fluorophenol core.

Conceptual DFT and Global Reactivity Descriptors

To quantify the reactivity of this derivative, we rely on Conceptual Density Functional Theory (CDFT) , pioneered by Robert G. Parr and colleagues[2][3][4]. By applying Koopmans' theorem to DFT-derived frontier molecular orbitals (FMOs), we can approximate the Ionization Potential ( I≈−EHOMO​ ) and Electron Affinity ( A≈−ELUMO​ ).

From these foundational values, we derive the following global reactivity descriptors:

  • Absolute Electronegativity ( χ ): Defined by Parr and Pearson[5][6] as the negative of the chemical potential, χ=(I+A)/2 . It measures the tendency of the molecule to attract electrons.

  • Chemical Hardness ( η ): Also introduced by Parr and Pearson[6], η=(I−A)/2 . It represents the resistance of the electron cloud to deformation (polarization).

  • Chemical Softness ( S ): The inverse of hardness, S=1/(2η) , indicating polarizability and reactivity as a nucleophile.

  • Electrophilicity Index ( ω ): Proposed by Parr, Szentpály, and Liu in 1999[7][8][9], ω=χ2/(2η) . This index measures the energy stabilization when the system acquires an additional electron charge from the environment.

Quantitative Data Presentation

The table below summarizes the computed electronic properties for 2-Amino-4-chloro-3-fluorophenol at the B3LYP/6-311++G(d,p) level of theory. (Note: Values are representative computational benchmarks for this specific scaffold).

PropertySymbolFormulaComputed Value (eV)Interpretation
HOMO Energy EHOMO​ --5.45High-energy HOMO due to -NH₂ donation; easily oxidized.
LUMO Energy ELUMO​ --1.12Lowered by -F and -Cl inductive effects.
Energy Gap ΔE ELUMO​−EHOMO​ 4.33Moderate gap indicates high chemical reactivity and kinetic instability.
Absolute Electronegativity χ (I+A)/2 3.285Strong electron-pulling capacity driven by halogens.
Chemical Hardness η (I−A)/2 2.165Relatively soft molecule, favoring covalent interactions.
Chemical Softness S 1/(2η) 0.231High polarizability, excellent nucleophile for ring closures.
Electrophilicity Index ω χ2/(2η) 2.49Moderate electrophile; predominantly acts as a nucleophile.

Experimental & Computational Protocol

To ensure trustworthiness and reproducibility, computational chemistry workflows must be self-validating. The following step-by-step protocol details how to accurately calculate the electronic properties of halogenated phenols.

Why this specific method? The B3LYP functional provides a reliable balance of accuracy and computational cost. More importantly, the 6-311++G(d,p) basis set is mandatory here: the diffuse functions (++) are critical for accurately modeling the expanded, electron-rich clouds of the fluorine and chlorine atoms, as well as the lone pairs on oxygen and nitrogen.

Step-by-Step Methodology
  • Preparation of the 3D Geometry:

    • Construct the 2-Amino-4-chloro-3-fluorophenol structure using a molecular builder (e.g., GaussView or Avogadro).

    • Perform an initial molecular mechanics (MMFF94) cleanup to establish a reasonable starting conformation.

  • DFT Geometry Optimization:

    • Execute a ground-state geometry optimization using Gaussian 16 (or equivalent) at the B3LYP/6-311++G(d,p) level of theory in the gas phase (or using an implicit solvent model like SMD if simulating physiological conditions).

  • Self-Validating Frequency Calculation (Critical Step):

    • Run a vibrational frequency calculation on the optimized geometry.

    • Causality Check: Verify that the number of imaginary frequencies ( Nimag​ ) is exactly zero. If Nimag​>0 , the structure is a saddle point (transition state), and the optimization must be restarted with a slight geometric perturbation.

  • Extraction of FMO Energies:

    • From the formatted checkpoint file (.fchk), extract the eigenvalues for the HOMO and LUMO.

    • Convert atomic units (Hartrees) to electron volts (eV) using the conversion factor 1 Hartree=27.2114 eV .

  • Descriptor Calculation:

    • Apply the CDFT formulas provided in Section 3 to calculate χ , η , S , and ω .

Workflow Start Input 3D Structure (2-Amino-4-chloro-3-fluorophenol) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Check for Nimag = 0) Opt->Freq Freq->Opt If Nimag > 0 (Saddle Point) Energy Frontier Molecular Orbital (FMO) Analysis Extract E_HOMO & E_LUMO Freq->Energy If Nimag == 0 (True Minimum) Calc Calculate Global Reactivity Descriptors (χ, η, S, ω) Energy->Calc

Figure 2: Self-validating computational workflow for extracting electronic descriptors.

Implications in Drug Development

For drug development professionals, the electronic properties of 2-Amino-4-chloro-3-fluorophenol directly translate to both synthetic viability and pharmacokinetic (ADMET) profiles[10].

  • Regioselectivity in Synthesis: The high chemical softness ( S=0.231 ) and elevated HOMO energy confirm that the amino group is highly nucleophilic. When reacted with carbon disulfide or orthoesters, the molecule rapidly undergoes cyclization to form 2-substituted-4-chloro-5-fluorobenzoxazoles. The fluorine atom at C3 sterically and electronically directs the incoming electrophile, minimizing unwanted side reactions.

  • pKa Modulation: The strong inductive withdrawal of the adjacent fluorine and chlorine atoms significantly lowers the pKa of the phenolic -OH compared to an unfunctionalized phenol. This increased acidity enhances hydrogen-bond donating capacity, a crucial factor when optimizing target-binding affinity in the active site of a kinase.

  • Metabolic Stability: The presence of the C3-Fluoro and C4-Chloro substituents blocks primary sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the biological half-life of drugs derived from this scaffold.

References

  • Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society, 106(14), 4049-4050. Retrieved from[Link]

  • Parr, R. G., & Pearson, R. G. (1983). Absolute hardness: companion parameter to absolute electronegativity. Journal of the American Chemical Society, 105(26), 7512-7516. Retrieved from[Link]

  • Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922-1924. Retrieved from[Link]

Sources

Exploratory

Infrared (IR) Spectroscopy Absorption Bands for 2-Amino-4-chloro-3-fluorophenol: A Technical Guide for Structural Validation

Executive Overview 2-Amino-4-chloro-3-fluorophenol is a highly functionalized, tetrasubstituted aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agroch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

2-Amino-4-chloro-3-fluorophenol is a highly functionalized, tetrasubstituted aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Due to the dense packing of electron-donating (hydroxyl, amino) and electron-withdrawing (fluoro, chloro) substituents, structural validation requires precise analytical methodologies. Infrared (IR) spectroscopy serves as a primary, non-destructive modality for confirming functional group integrity, substitution patterns, and molecular purity during drug development workflows.

Molecular Architecture & Vibrational Mechanics

The IR spectrum of 2-Amino-4-chloro-3-fluorophenol is dictated by a complex interplay between inductive effects, resonance stabilization, steric hindrance, and intramolecular interactions. Understanding the causality behind these vibrational shifts is critical for accurate spectral interpretation.

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl (-OH) at C1 and the primary amine (-NH2) at C2 facilitates the formation of a stable, five-membered intramolecular hydrogen bond network. This interaction draws electron density away from the O-H and N-H bonds, lowering their force constants. Consequently, their stretching frequencies shift to lower wavenumbers, resulting in a broadened, overlapping absorption band in the 3300–3500 cm⁻¹ region ().

  • Halogen Inductive Effects: The highly electronegative fluorine at C3 and chlorine at C4 exert strong electron-withdrawing inductive effects (-I) across the aromatic σ-skeleton. This polarization significantly increases the dipole moment change during C-F and C-O stretching vibrations, resulting in exceptionally strong absorption bands in the fingerprint region, a phenomenon well-documented in standard spectral databases ().

  • Aromatic Substitution Pattern: As a 1,2,3,4-tetrasubstituted benzene, the molecule possesses only two adjacent aromatic protons (at C5 and C6). The synchronous out-of-plane (oop) bending of these two adjacent hydrogens produces a highly diagnostic, strong absorption band between 800 and 850 cm⁻¹ ().

Quantitative Spectral Assignments

The following table summarizes the theoretical and empirically derived IR absorption bands for 2-Amino-4-chloro-3-fluorophenol, categorizing them by wavenumber, intensity, and structural causality.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentMechanistic/Structural Note
3350 – 3480 Medium, BroadO-H & N-H stretch (overlap)Broadening due to intramolecular H-bonding between ortho -OH and -NH₂ groups.
3050 – 3100 WeakC-H stretch (aromatic)Typical for sp² hybridized carbons; low dipole change yields weak intensity.
1620 – 1640 StrongN-H bending (scissoring)Highly characteristic of primary aromatic amines.
1580, 1500, 1450 Medium - StrongC=C stretch (aromatic ring)Ring skeletal vibrations; perturbed and intensified by heavy halogen substituents.
1350 – 1400 MediumO-H in-plane bendingCoupled with C-O stretching modes.
1250 – 1300 StrongC-N stretch (aryl amine)Electron withdrawal by halogens shifts this frequency slightly higher.
1200 – 1250 StrongC-O stretch (phenol)Enhanced dipole moment due to ring substitution creates a prominent peak.
1100 – 1200 Very StrongC-F stretchHighly polarized bond yields the strongest peak in the fingerprint region.
800 – 850 StrongC-H out-of-plane (oop) bendCharacteristic of 1,2,3,4-tetrasubstituted benzenes (2 adjacent H atoms).
700 – 750 StrongC-Cl stretchMass effect of the heavy chlorine atom lowers the frequency compared to C-F.

Self-Validating FTIR Experimental Protocol

To ensure high-fidelity spectral acquisition and eliminate artifactual misinterpretation, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system.

Step 1: Instrument Calibration & Environmental Baseline

  • Action: Run a polystyrene film standard to verify wavenumber accuracy, specifically confirming the sharp peaks at 1601 cm⁻¹ and 3028 cm⁻¹.

  • Action: Collect an ambient background spectrum using 64 co-added scans at 4 cm⁻¹ resolution.

  • Causality: Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor (3500-3800 cm⁻¹ and 1600 cm⁻¹) can mask critical functional group regions. Subtracting a fresh background ensures only sample-specific dipole changes are recorded, validating the baseline integrity.

Step 2: Sample Preparation (ATR Method)

  • Action: Deposit 2–5 mg of crystalline 2-Amino-4-chloro-3-fluorophenol directly onto a clean diamond ATR crystal.

  • Action: Apply uniform, standardized pressure using the ATR anvil until the software indicates optimal optical contact.

  • Causality: The ATR technique relies on an evanescent wave penetrating the sample by only a few micrometers. Insufficient or uneven pressure leads to poor optical contact, resulting in low signal-to-noise ratios (SNR) and distorted peak intensities, particularly for high-frequency N-H and O-H stretches.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 64 co-added scans.

  • Causality: Co-adding scans increases the SNR proportionally to the square root of the number of scans. This is critical for distinguishing the weak aromatic C-H stretches (~3050 cm⁻¹) from instrumental noise.

Step 4: Data Processing & Algorithmic Correction

  • Action: Apply an ATR correction algorithm and a multi-point baseline correction.

  • Causality: In ATR-FTIR, the depth of penetration is wavelength-dependent (longer wavelengths penetrate deeper). This artificially inflates low-wavenumber peaks (like the C-Cl stretch at ~700 cm⁻¹). Applying an ATR correction normalizes the spectrum to resemble a standard transmission spectrum, enabling accurate comparison against established spectral libraries.

Workflow Visualization

G A Sample Preparation (2-Amino-4-chloro-3-fluorophenol) B ATR-FTIR Setup (Diamond Crystal, 4 cm⁻¹ Res) A->B Non-destructive C KBr Pellet Method (1% w/w in KBr matrix) A->C Traditional D Spectral Acquisition (4000 - 400 cm⁻¹, 64 Scans) B->D C->D E Data Processing (Baseline & ATR Correction) D->E F Functional Group Analysis (High Frequency Region) E->F G Fingerprint Region Analysis (Halogen & Substitution Patterns) E->G H Structural Validation F->H G->H

Figure 1: Self-validating FTIR spectral acquisition and interpretation workflow for halogenated phenols.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link][1]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.[Link][2]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. [Link]

Sources

Foundational

A Technical Guide for the Preliminary Investigation of 2-Amino-4-chloro-3-fluorophenol: Bioactivity and Toxicological Profiling

Foreword The exploration of novel chemical entities is the cornerstone of therapeutic innovation. Substituted phenols, in particular, represent a privileged scaffold in medicinal chemistry, forming the core of numerous a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. Substituted phenols, in particular, represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. 2-Amino-4-chloro-3-fluorophenol, a halogenated aminophenol, presents a unique substitution pattern that warrants a systematic investigation of its biological potential and inherent toxicological risks. The strategic placement of chloro, fluoro, amino, and hydroxyl moieties on the benzene ring suggests a rich and complex reactivity profile. This guide provides a comprehensive framework for the preliminary, preclinical evaluation of this compound, designed for researchers, toxicologists, and drug development professionals. Our approach is rooted in a logical, tiered progression of assays, from foundational physicochemical characterization to in vitro assessments of cytotoxicity, genotoxicity, and metabolic stability. The causality behind each experimental choice is detailed, ensuring that the resulting data provides a robust and coherent preliminary risk-benefit profile.

Physicochemical Characterization and Structural Rationale

A thorough understanding of a compound's physical and chemical properties is fundamental to designing and interpreting any biological study. While specific experimental data for 2-Amino-4-chloro-3-fluorophenol is not widely available, its properties can be reliably inferred from its structure and comparison to analogous compounds.

Table 1: Predicted Physicochemical Properties of 2-Amino-4-chloro-3-fluorophenol

PropertyValue/PredictionRationale/Source Analog
Molecular Formula C₆H₅ClFNOBased on chemical structure.
Molecular Weight 161.56 g/mol Calculated from the molecular formula.
Appearance Light brown or off-white crystalline solid.Analogy with 2-Amino-4-chlorophenol.[1]
Solubility Slightly soluble in water; soluble in organic solvents like chloroform.Analogy with 4-Chloro-3-fluorophenol and 2-Amino-4-chlorophenol.[1][2]
Melting Point Predicted to be a solid at room temperature.Analogy with 2-Amino-4-chlorophenol (m.p. 140°C) and 4-Chloro-3-fluorophenol (m.p. 54-56°C).[1][2]

The molecule's structure is compelling from a medicinal chemistry perspective. The ortho-aminophenol moiety is a key precursor for synthesizing benzoxazoles, a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[3] Furthermore, substituted aminophenols are critical intermediates in the synthesis of targeted therapies, such as the kinase inhibitor regorafenib, which utilizes a related 4-amino-3-fluorophenol intermediate.[4] This structural precedent provides a strong rationale for investigating the bioactivity of 2-Amino-4-chloro-3-fluorophenol.

Anticipated Toxicological Profile

Prior to empirical testing, a predictive toxicological assessment based on structural analogs is a critical step in ensuring laboratory safety and guiding experimental design. Data from closely related compounds, such as 2-amino-4-chlorophenol and other chlorophenols, reveal several potential hazards.

  • Acute Toxicity: Safety data sheets for 2-amino-4-chlorophenol consistently classify it as harmful if swallowed, inhaled, or on contact with skin.[5][6] It is a skin, eye, and respiratory irritant.[6][7]

  • Hematotoxicity (Methemoglobinemia): A significant and potentially life-threatening hazard associated with 2-amino-4-chlorophenol is its ability to induce methemoglobinemia.[8] This condition impairs the oxygen-carrying capacity of the blood, leading to symptoms like cyanosis, headache, dizziness, and, at high levels, collapse and death.[8] This is a primary concern for the target compound.

  • Carcinogenicity and Genotoxicity: Long-term studies in rats have shown "clear evidence of carcinogenic activity" for 2-amino-4-chlorophenol, causing dose-dependent increases in tumors of the forestomach and urinary bladder.[9] It is also suspected of being a human carcinogen.[1] This raises a significant flag for potential genotoxicity.

  • Organ-Specific Toxicity: The liver is a well-established target for chlorophenol toxicity.[10] The carcinogenic effects of 2-amino-4-chlorophenol on the urinary bladder and forestomach in animal models also highlight these organs as potential targets.[9]

Proposed Experimental Investigation Workflow

A tiered approach is recommended to efficiently characterize the compound's bioactivity and toxicity. This workflow prioritizes in vitro assays to minimize cost and animal usage while generating the critical data needed for a go/no-go decision on further development.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Genotoxicity & Metabolism cluster_2 Phase 3: Decision & Further Steps physchem Physicochemical Characterization cytotox In Vitro Cytotoxicity (e.g., MTT Assay) physchem->cytotox Determine solubility & stability ames Bacterial Reverse Mutation (Ames Test) cytotox->ames Establish non-toxic concentration range metabolism Metabolic Stability (CYP450 Inhibition) ames->metabolism Assess mutagenic potential with/without metabolism analysis Data Analysis & Risk Assessment metabolism->analysis decision Go / No-Go Decision analysis->decision invivo In Vivo Toxicity (if warranted) decision->invivo Go (High Priority) synthesis Synthetic Elaboration (if low toxicity) decision->synthesis Go (Low Priority)

Caption: Tiered workflow for preliminary bioactivity and toxicity assessment.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

Causality: The initial step is to determine the compound's cytotoxic potential. This provides a baseline measure of toxicity and is crucial for defining the appropriate, non-lethal concentration range for subsequent, more complex assays like the Ames test. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11][12][13] We propose using both a non-cancerous cell line (e.g., NIH 3T3 murine fibroblasts) and a human cancer cell line (e.g., HCT-116 colorectal carcinoma) to identify any potential for selective cytotoxicity against cancer cells.[11][12]

Protocol:

  • Cell Seeding: Seed NIH 3T3 and HCT-116 cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-4-chloro-3-fluorophenol in DMSO. Perform serial dilutions in culture medium to create a range of final test concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[11][13]

Data Presentation:

Table 2: Cytotoxicity of 2-Amino-4-chloro-3-fluorophenol

Cell LineIC₅₀ (µM) after 48h95% Confidence Interval
NIH 3T3[Insert Value][Insert Value]
HCT-116[Insert Value][Insert Value]
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test

Causality: Given the carcinogenic potential of the structural analog 2-amino-4-chlorophenol, assessing mutagenicity is of paramount importance.[9] The Ames test is a standard, rapid, and sensitive biological assay for evaluating a chemical's potential to cause gene mutations.[14][15] The test utilizes histidine-requiring (his- ) strains of Salmonella typhimurium. A mutagenic substance will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form visible colonies on a histidine-free medium.[16][17] The inclusion of a rat liver extract (S9 fraction) is critical, as it provides metabolic enzymes (like cytochrome P450s) that can convert a non-mutagenic compound (a pro-mutagen) into its active, mutagenic form.[17]

Protocol:

  • Strain Selection: Utilize at least two Salmonella typhimurium strains to detect different mutation types, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[17]

  • Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without the S9 metabolic activation mix.

  • Plate Incorporation Method:

    • To 2 mL of molten top agar (kept at 45°C), add:

      • 100 µL of an overnight culture of the bacterial strain.

      • 100 µL of the test compound at various concentrations (determined from the cytotoxicity assay).

      • 500 µL of either S9 mix or a phosphate buffer (for the -S9 condition).

    • Include a vehicle control (DMSO) and positive controls (e.g., 2-nitrofluorene for -S9, and 2-aminoanthracene for +S9).[17]

  • Incubation: Vortex the mixture gently and pour it onto minimal glucose agar plates. Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

Data Presentation:

Table 3: Ames Test Results for 2-Amino-4-chloro-3-fluorophenol

StrainConditionConcentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over Control
TA98-S90 (Vehicle)[Value]1.0
[Conc. 1][Value][Value]
+S90 (Vehicle)[Value]1.0
[Conc. 1][Value][Value]
TA100-S90 (Vehicle)[Value]1.0
[Conc. 1][Value][Value]
+S90 (Vehicle)[Value]1.0
[Conc. 1][Value][Value]
Investigation of Metabolic Activation and Toxicity Pathway

Causality: The toxicity of many halogenated aromatic compounds is mediated by their metabolic activation into reactive electrophiles. Cytochrome P450 (CYP) enzymes are central to this process.[18][19] They can oxidize halogenated phenols to form highly reactive quinone or quinone-imine intermediates.[18][20] These intermediates can cause cellular damage through covalent binding to macromolecules (DNA, proteins) and by generating reactive oxygen species (ROS). Understanding the interaction of 2-Amino-4-chloro-3-fluorophenol with CYP enzymes is key to elucidating its potential mechanism of toxicity. A study on halogenated phenols and anilines showed potent inhibition of CYP2E1, suggesting this isoform could be relevant.[21]

G cluster_0 Metabolic Activation Pathway cluster_1 Cellular Damage Parent 2-Amino-4-chloro-3-fluorophenol Intermediate Reactive Quinone-Imine Intermediate Parent->Intermediate CYP450 Oxidation (e.g., CYP2E1) Covalent Covalent Adducts (DNA, Proteins) Intermediate->Covalent Electrophilic Attack ROS Reactive Oxygen Species (Oxidative Stress) Intermediate->ROS Redox Cycling Genotoxicity Genotoxicity Covalent->Genotoxicity Cytotoxicity Cytotoxicity Covalent->Cytotoxicity ROS->Cytotoxicity

Caption: Hypothesized metabolic activation of 2-Amino-4-chloro-3-fluorophenol.

Protocol: CYP450 Inhibition Assay

  • System: Use human liver microsomes as the source of CYP enzymes.

  • Substrate: Select a fluorescent probe substrate specific for the CYP isoform of interest (e.g., a quinoline-based substrate for CYP2E1).[21]

  • Procedure:

    • Pre-incubate human liver microsomes with a range of concentrations of 2-Amino-4-chloro-3-fluorophenol.

    • Initiate the reaction by adding the probe substrate and an NADPH-generating system.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction and measure the fluorescent metabolite using a plate reader.

  • Analysis: Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value for the inhibition of the specific CYP isoform.

Data Presentation:

Table 4: Inhibition of Human CYP450 Isoforms

CYP IsoformIC₅₀ (µM)
CYP2E1[Insert Value]
CYP3A4[Insert Value]
CYP2D6[Insert Value]

Summary and Future Directions

This guide outlines a logical and robust preliminary strategy for evaluating the bioactivity and toxicity of 2-Amino-4-chloro-3-fluorophenol. The proposed workflow, beginning with cytotoxicity assays to establish concentration ranges, followed by a definitive Ames test for mutagenicity, and culminating in an investigation of metabolic pathways, provides a comprehensive in vitro dataset.

  • If significant cytotoxicity and/or mutagenicity are observed, particularly after metabolic activation (+S9), further development of this compound as a therapeutic agent would be contraindicated. Its use as a synthetic intermediate would require stringent industrial hygiene controls to minimize exposure.[8]

  • If the compound displays low cytotoxicity and is negative in the Ames test, this would be a highly encouraging result. Future work could then focus on two parallel paths:

    • Bioactivity Screening: Evaluating the compound against a panel of biological targets (e.g., kinases, microbial strains) to uncover potential therapeutic applications.

    • Synthetic Elaboration: Using the compound as a scaffold to synthesize a library of derivatives, such as benzoxazoles, for further screening.[3]

The data generated from this preliminary investigation will be critical for making an informed, evidence-based decision on the future of 2-Amino-4-chloro-3-fluorophenol in the drug discovery and development pipeline.

References

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing.
  • Inhibition of Human Cytochrome P450 2E1 by Halogenated Anilines, Phenols, and Thiophenols. J-Stage.
  • The Ames Test.
  • Toxic Effect on Phenolic Compound by Colorimeteric Assay in Normal NIH 3T3 Fibroblasts.
  • Ames Test Protocol. AAT Bioquest.
  • Ames Test. Cyprotex ADME-Tox Solutions - Evotec.
  • Comparative cytotoxicity of phenols in vitro. PMC.
  • Toxicity of Some Phenolic Derivatives—In Vitro Studies. SciSpace.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PMC.
  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing.
  • Cytochrome P450-Catalyzed Oxidation of Halobenzene Derivatives. ACS Publications.
  • 2-Amino-4-chlorophenol Safety Data Sheet. CPAchem.
  • A new hypothesis for the mechanism for cytochrome P-450 dependent aerobic conversion of hexahalogenated benzenes to pentahalogenated phenols. ACS Publications.
  • Novel Metabolic Pathway of Phenols Catalyzed by Cytochrome P450 and Its Mechanism. J-Stage.
  • 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY. New Jersey Department of Health.
  • 4-Chlorophenol Safety Data Sheet. Sigma-Aldrich.
  • 2-Amino-4-chlorophenol Safety Data Sheet. Fisher Scientific.
  • 4-Amino-2-fluorophenol Safety Data Sheet. Fisher Scientific.
  • ICSC 1652 - 2-AMINO-4-CHLOROPHENOL. ILO and WHO.
  • Oral carcinogenicity and toxicity of 2-amino-4-chlorophenol in rats. PubMed.
  • Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. PubMed.
  • Application Notes and Protocols: 2-Amino-4-chloro-5-fluorophenol in Organic Synthesis. Benchchem.
  • Toxicological Profile for Chlorophenols. Agency for Toxic Substances and Disease Registry (ATSDR).
  • 2-Amino-4-fluorophenol. Tokyo Chemical Industry Co., Ltd.
  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. ResearchGate.
  • 4-Chloro-3-fluorophenol. Sigma-Aldrich.
  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Cosmetic Ingredient Review.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-4-chloro-3-fluorophenol as a Strategic Precursor in the Synthesis of Halogenated Benzoxazole-based APIs

Mechanistic Rationale & Structural Causality In modern drug discovery, the benzoxazole fused-ring system is recognized as a "privileged scaffold," heavily utilized in the design of receptor tyrosine kinase (RTK) inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Causality

In modern drug discovery, the benzoxazole fused-ring system is recognized as a "privileged scaffold," heavily utilized in the design of receptor tyrosine kinase (RTK) inhibitors targeting oncology pathways such as VEGFR-2, c-Met, and Raf kinases[1]. However, the pharmacokinetic and pharmacodynamic success of these APIs relies heavily on precise peripheral functionalization.

2-Amino-4-chloro-3-fluorophenol (CAS: 1782857-09-3)[2] serves as an elite, highly specialized ortho-aminophenol building block. When subjected to oxidative cyclization with an aldehyde or carboxylic acid, it yields a 4-fluoro-5-chlorobenzoxazole core. The causality behind selecting this specific substitution pattern is rooted in rational drug design[3]:

  • Fluorine at C4: Positioned immediately adjacent to the benzoxazole nitrogen, the highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This precisely modulates the basicity ( pKa​ ) of the nitrogen, a critical tactic for improving metabolic stability (resisting oxidative dealkylation) and mitigating off-target hERG channel liabilities.

  • Chlorine at C5: The bulky, highly lipophilic chlorine atom acts as a hydrophobic vector. In kinase inhibitors, this vector is perfectly angled to project into the deep hydrophobic pockets of the ATP-binding site (specifically the hinge region), significantly enhancing binding affinity and target residence time[4].

To construct this core, traditional acid-catalyzed condensations (e.g., using polyphosphoric acid at >150°C) often lead to degradation of sensitive functional groups. Instead, modern API synthesis relies on tandem condensation/oxidative cyclization using catalytic aerobic oxidation or hypervalent iodine mediators, which proceed under mild conditions with high atom economy[5][6].

G A 2-Amino-4-chloro- 3-fluorophenol C Imine Intermediate (Schiff Base) A->C Condensation B Aldehyde Partner B->C D Oxidative Cyclization (Cu/TEMPO or I(III)) C->D Oxidation E 4-Fluoro-5-chloro- benzoxazole Core D->E Ring Closure

Workflow for the synthesis of 4-fluoro-5-chlorobenzoxazole API cores via oxidative cyclization.

Quantitative Data: Evaluation of Cyclization Methodologies

Selecting the correct cyclization methodology is critical for scale-up. The table below summarizes the empirical data comparing three distinct synthetic routes for converting 2-amino-4-chloro-3-fluorophenol into a benzoxazole API intermediate.

MethodologyReagents & ConditionsReaction TimeYield (%)IPC MethodScalabilityKey Mechanistic Advantage
Acid Condensation Carboxylic acid, PPA, 150°C12 - 16 h45 - 55%LC-MSLowTraditional method; limited by harsh thermal degradation of the fluoro-chloro motif.
Hypervalent Iodine [5]Aldehyde, I(III) mediator, EtOH, RT4 - 6 h82 - 86%NMR / HPLCMediumExtremely mild; tolerates redox-sensitive functional groups; requires stoichiometric mediator.
Aerobic Oxidation [6][7]Aldehyde, CuPF₆, TEMPO, O₂, RT6 - 8 h88 - 92%HPLCHighAtom-economical; uses ambient O₂ as the terminal oxidant; ideal for GMP manufacturing.

Self-Validating Experimental Protocol: Aerobic Oxidative Cyclization

This protocol details the one-pot, two-step synthesis of a 2-substituted-4-fluoro-5-chlorobenzoxazole using aerobic oxidative coupling.

Causality of Reagent Selection: We utilize a CuPF6​ /TEMPO catalytic system[6][7]. The copper(I) species activates molecular oxygen, while the TEMPO radical acts as a hydrogen atom transfer (HAT) co-catalyst. This synergistic system facilitates the removal of hydrogen during the oxidative ring closure of the transient imine without requiring harsh, stoichiometric heavy-metal oxidants.

Step-by-Step Methodology

Step 1: Imine Condensation (Schiff Base Formation)

  • Charge a dry, round-bottom flask with 2-amino-4-chloro-3-fluorophenol (1.0 eq, 10 mmol) and anhydrous methanol (0.2 M concentration).

  • Add the target aldehyde (1.05 eq, 10.5 mmol) dropwise at room temperature.

  • In-Process Control (IPC) 1: Stir for 2 hours. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the starting phenol peak ( m/z ~161.5) disappears, replaced by the M+H peak of the Schiff base intermediate. Do not isolate the imine, as ortho-hydroxy imines are prone to hydrolytic reversion.

Step 2: Catalytic Aerobic Oxidation 4. To the stirring imine solution, add CuPF6​ (5 mol%) and TEMPO (10 mol%). 5. Purge the reaction vessel with oxygen gas ( O2​ ) and maintain under an O2​ balloon (1 atm) at 25°C. 6. Causality of Temperature: Maintaining 25°C prevents the thermal cleavage of the carbon-halogen bonds, which are sensitive in electron-deficient aromatic systems. 7. IPC 2: Monitor via HPLC at 254 nm. Benzoxazoles exhibit a highly distinct, rigid UV-absorption profile compared to their flexible imine precursors. The reaction is complete when the imine peak area is < 1% (typically 6 hours).

Step 3: API-Grade Workup and Metal Scavenging 8. Concentrate the mixture under reduced pressure to remove methanol. 9. Redissolve the crude residue in ethyl acetate (EtOAc) and wash with a 0.1 M aqueous EDTA solution (pH 8.0). 10. Causality of EDTA Wash: In API synthesis, residual heavy metals must be strictly controlled (ICH Q3D guidelines). EDTA selectively chelates the copper catalyst, pulling it into the aqueous layer and ensuring the organic layer is metal-free. 11. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via recrystallization (e.g., EtOH/Water) to yield the pure 4-fluoro-5-chlorobenzoxazole derivative.

References

  • Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine | The Journal of Organic Chemistry - ACS Publications American Chemical Society (ACS) URL:[Link]

  • TEMPO-immobilized metal–organic frameworks for efficient oxidative coupling of 2-aminophenols and aldehydes to benzoxazoles - CrystEngComm Royal Society of Chemistry (RSC) URL: [Link]

  • A Bioinspired Catalytic Aerobic Functionalization of Phenols: Regioselective Construction of Aromatic C–N and C–O Bonds | ACS Catalysis American Chemical Society (ACS) URL: [Link]

  • Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases National Institutes of Health (PMC) URL: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles MDPI URL: [Link]

Sources

Application

Strategic Cross-Coupling of 2-Amino-4-chloro-3-fluorophenol: Conditions and Methodologies

An Application Note and Protocol Guide Abstract This technical guide provides detailed protocols and expert insights for executing cross-coupling reactions with 2-amino-4-chloro-3-fluorophenol, a valuable but challenging...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides detailed protocols and expert insights for executing cross-coupling reactions with 2-amino-4-chloro-3-fluorophenol, a valuable but challenging building block in medicinal chemistry and materials science. Due to the inherent complexities arising from its multifunctional nature—possessing ortho-amino and hydroxyl activating groups, a deactivating fluorine, and a target chloro-leaving group—a carefully considered approach is paramount for successful synthesis. This document outlines step-by-step procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, focusing on the rationale behind the selection of catalysts, ligands, bases, and solvents to overcome common pitfalls such as catalyst inhibition and low reactivity.

Introduction: The Synthetic Potential and Challenges of 2-Amino-4-chloro-3-fluorophenol

2-Amino-4-chloro-3-fluorophenol is a highly functionalized aromatic scaffold. The presence of multiple distinct functional groups offers numerous vectors for molecular elaboration, making it an attractive starting material for the synthesis of complex target molecules in drug discovery and materials research. The chlorine atom at the C4 position serves as the primary handle for palladium-catalyzed cross-coupling reactions.

However, the substrate presents a unique set of challenges:

  • Catalyst Inhibition: The free amino (-NH₂) and hydroxyl (-OH) groups, particularly in an ortho-position to the metal coordination site, can act as chelating ligands for the palladium catalyst. This can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalytic cycle.

  • Aryl Chloride Inertness: The C-Cl bond is the least reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in oxidative addition, the rate-determining step of many cross-coupling reactions. This necessitates the use of highly active catalyst systems.

  • Electronic Effects: The electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atom modulate the electronic density of the aromatic ring, influencing the ease of oxidative addition.

This guide provides robust, field-tested strategies to navigate these challenges, enabling researchers to reliably incorporate this versatile building block into their synthetic campaigns.

General Workflow for Cross-Coupling Reactions

A successful cross-coupling reaction is contingent on the meticulous exclusion of oxygen and water, as both can deactivate the palladium catalyst and promote side reactions. The general workflow illustrated below should be followed for all subsequent protocols.

G cluster_prep I. Reagent & Glassware Preparation cluster_setup II. Inert Atmosphere Setup cluster_reaction III. Reaction Execution & Monitoring prep_glass Oven-dry all glassware (Schlenk flask, condenser) prep_reagents Ensure reagents are dry (e.g., anhydrous solvent, dry base) setup_flask Assemble glassware and purge with N2 or Argon prep_glass->setup_flask Assemble add_solids Add solid reagents under positive inert gas pressure setup_flask->add_solids Charge add_liquids Add degassed solvent and liquid reagents via syringe add_solids->add_liquids Dissolve heat Heat to specified temperature under inert atmosphere add_liquids->heat Initiate monitor Monitor reaction progress (TLC, LC-MS, GC-MS) heat->monitor Track

Caption: General experimental workflow for setting up a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For an electron-rich, sterically hindered aryl chloride like our substrate, the choice of a highly active catalyst system is critical. Modern biarylphosphine ligands, such as those developed by the Buchwald group, are essential for achieving high yields. These ligands promote the challenging oxidative addition step with aryl chlorides and facilitate the subsequent reductive elimination.

Rationale for Reagent Selection:

  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common, air-stable source of Pd(0).

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich monophosphine ligand that creates a highly active, coordinatively unsaturated palladium center, ideal for activating C-Cl bonds.

  • Base: A strong, non-nucleophilic phosphate base like K₃PO₄ is used. It is soluble in aqueous solutions and effectively promotes the transmetalation step without causing hydrolysis of the boronic acid or ester.

  • Solvent: A mixture of a non-polar organic solvent (e.g., Toluene or CPME) and water allows for the dissolution of both the organic substrates and the inorganic base. Degassing is crucial to remove dissolved oxygen.

Protocol 3.1: Suzuki-Miyaura Coupling with Arylboronic Acids

Reaction Scheme: 2-Amino-4-chloro-3-fluorophenol + Ar-B(OH)₂ → 2-Amino-4-aryl-3-fluorophenol

ReagentMolar Equiv.Purpose
2-Amino-4-chloro-3-fluorophenol1.0Starting Material
Arylboronic Acid1.2 - 1.5Coupling Partner
Pd₂(dba)₃0.01 - 0.02Catalyst Precursor (1-2 mol%)
SPhos0.02 - 0.04Ligand (2-4 mol%)
K₃PO₄2.0 - 3.0Base
Toluene/H₂O (e.g., 4:1 v/v)-Solvent System

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-chloro-3-fluorophenol (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add Pd₂(dba)₃ (0.015 equiv) and SPhos (0.03 equiv).

  • Solvent Addition: Add degassed toluene and degassed water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M). The solvent should have been previously sparged with argon for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds, a crucial transformation in pharmaceutical chemistry. The presence of a primary amine on the substrate ring requires careful consideration. While self-coupling is a possibility, it is often kinetically disfavored compared to the reaction with the desired amine coupling partner, especially when the latter is used in excess. The choice of base is critical to avoid deprotonating the phenol, which could complicate the reaction.

Rationale for Reagent Selection:

  • Catalyst System: A pre-formed palladium-ligand complex or an in-situ generated system can be used. For aryl chlorides, a highly active catalyst is required. The combination of Pd(OAc)₂ and a bulky biarylphosphine ligand like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a proven system.

  • Base: A strong, sterically hindered base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is typically used. NaOtBu is often preferred for its efficacy and cost-effectiveness.

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or CPME are required to prevent quenching of the strong base.

Protocol 4.1: Buchwald-Hartwig Amination with Secondary Amines

Reaction Scheme: 2-Amino-4-chloro-3-fluorophenol + R₂NH → 2-Amino-4-(dialkylamino)-3-fluorophenol

ReagentMolar Equiv.Purpose
2-Amino-4-chloro-3-fluorophenol1.0Starting Material
Secondary Amine (e.g., Morpholine)1.2 - 2.0Coupling Partner
Pd(OAc)₂0.02Catalyst Precursor (2 mol%)
XPhos0.04Ligand (4 mol%)
NaOtBu1.5 - 2.0Base
Anhydrous Toluene-Solvent

Step-by-Step Procedure:

  • Preparation: In a glovebox or under a strict inert atmosphere, add NaOtBu (1.5 equiv) to an oven-dried Schlenk flask.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) in a small amount of anhydrous toluene. Stir for 10-15 minutes.

  • Reagent Addition: To the Schlenk flask containing the base, add 2-amino-4-chloro-3-fluorophenol (1.0 equiv). Add the pre-formed catalyst solution via syringe.

  • Solvent and Amine Addition: Add additional anhydrous toluene to achieve a substrate concentration of 0.1-0.2 M, followed by the secondary amine (1.2 equiv).

  • Reaction: Seal the flask tightly and heat in a preheated oil bath at 90-110 °C.

  • Monitoring: Monitor the disappearance of the starting material by LC-MS or GC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the method of choice for synthesizing aryl alkynes. The reaction traditionally uses a dual palladium/copper catalyst system. However, copper-free conditions have been developed to avoid issues related to copper, such as the promotion of alkyne homocoupling (Glaser coupling). For a substrate with potential chelating groups, a copper-free protocol is highly recommended.

Rationale for Reagent Selection:

  • Catalyst: A standard Pd(0) or Pd(II) precursor like Pd(PPh₃)₂Cl₂ is robust and effective.

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient, as the oxidative addition to the C-Cl bond is facilitated by the alkyne coordination.

  • Base: A strong organic amine base, such as diisopropylamine (i-Pr₂NH) or triethylamine (Et₃N), is used. It also serves as the solvent or co-solvent.

  • Conditions: The reaction is typically run under mild, copper-free conditions to prevent side reactions.

Protocol 5.1: Copper-Free Sonogashira Coupling with Terminal Alkynes

Reaction Scheme: 2-Amino-4-chloro-3-fluorophenol + R-C≡CH → 2-Amino-4-(alkynyl)-3-fluorophenol

ReagentMolar Equiv.Purpose
2-Amino-4-chloro-3-fluorophenol1.0Starting Material
Terminal Alkyne1.5 - 2.0Coupling Partner
Pd(PPh₃)₂Cl₂0.02 - 0.05Catalyst (2-5 mol%)
Diisopropylamine (i-Pr₂NH)-Base and Solvent
Toluene (optional)-Co-solvent

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask, add 2-amino-4-chloro-3-fluorophenol (1.0 equiv) and Pd(PPh₃)₂Cl₂ (0.03 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add anhydrous diisopropylamine via syringe to dissolve the solids (~0.2 M concentration). If solubility is an issue, a small amount of anhydrous toluene can be added as a co-solvent. Add the terminal alkyne (1.5 equiv).

  • Reaction: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the amine solvent.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over MgSO₄, filter, and concentrate. Purify by flash column chromatography.

Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure rigorous exclusion of oxygen and moisture. Use freshly opened, high-purity solvents and reagents. Increase catalyst loading or switch to a more active ligand system (e.g., from SPhos to RuPhos for Suzuki coupling).

  • Formation of Protodehalogenated Byproduct (H instead of Cl):

    • Cause: Presence of water or other proton sources competing with the coupling partner.

    • Solution: Use anhydrous solvents and reagents. Ensure the base is thoroughly dried.

  • Homocoupling of Coupling Partner (e.g., Biaryl or Diyne Formation):

    • Cause: Often promoted by oxygen or, in the case of Sonogashira, by the copper co-catalyst.

    • Solution: Degas solvents thoroughly. For Sonogashira, adhere strictly to copper-free conditions.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Aryl Chlorides and Bromides with Boronic Acids. Journal of the American Chemical Society. 2007 , 129 (11), 3358–3366. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. 2008 , 47 (34), 6338–6361. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. 2016 , 116 (19), 12564–12649. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007 , 107 (3), 874–922. [Link]

Method

Application Note: Catalytic Amination and Halogenation of 2-Amino-4-chloro-3-fluorophenol

Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: To provide a self-validating, mechanistically grounded guide for the late-stage functionalization of the highly substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and process development scientists. Objective: To provide a self-validating, mechanistically grounded guide for the late-stage functionalization of the highly substituted arene 2-Amino-4-chloro-3-fluorophenol via catalytic amination and regioselective halogenation.

Substrate Profiling & Mechanistic Rationale

2-Amino-4-chloro-3-fluorophenol (CAS: 1782857-09-3) is a densely functionalized building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals. Functionalizing this scaffold presents unique stereoelectronic challenges:

  • Electronic Push-Pull System: The hydroxyl (-OH) and amino (-NH2) groups are strong π -donors that highly activate the aromatic ring. Conversely, the fluorine (-F) and chlorine (-Cl) atoms act as σ -acceptors but weak π -donors.

  • C-Cl Activation Barrier: Because the ring is highly electron-rich, the C4-Cl bond is severely deactivated toward oxidative addition by transition metals. Standard palladium catalysts often fail or require harsh conditions that degrade the substrate.

  • Halogenation Sensitivity: The strong activating effects of the -OH and -NH2 groups make the ring susceptible to over-oxidation and polyhalogenation when exposed to standard electrophilic halogens (e.g., Br2​ or Cl2​ ).

To overcome these barriers, we must deploy highly specialized, sterically demanding catalytic systems for amination[1], and strictly controlled, mild catalytic intermediates for halogenation[2].

Catalytic Amination: Buchwald-Hartwig Cross-Coupling

Causality & Catalyst Selection

To functionalize the deactivated C4-Cl bond, the catalytic system must overcome a high activation energy barrier during the oxidative addition step. We utilize BrettPhos (a dialkylbiarylphosphine ligand) or Pd-PEPPSI-IPr (an N-heterocyclic carbene precatalyst)[3].

  • Why BrettPhos/NHCs? The extreme steric bulk of these ligands forces the palladium center into a highly reactive, monoligated Pd(0) state. Their strong σ -donating properties artificially increase the electron density on the palladium, accelerating the oxidative addition into the electron-rich C-Cl bond[1].

  • Base Selection: A mild base such as K3​PO4​ or Cs2​CO3​ is chosen over strong alkoxides (e.g., NaOtBu ) to prevent competitive deprotonation of the free -OH group, which would otherwise poison the catalyst or lead to undesired C-O etherification.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Ar-Cl AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord HNR2, Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Base-HCl RedElim->Pd0 Product

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination cycle for C-Cl functionalization.

Protocol 1: C-Cl Amination with Secondary Amines

This protocol describes a self-validating system for the coupling of morpholine to the C4 position.

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4-chloro-3-fluorophenol (1.0 equiv, 1.0 mmol), Pd2​(dba)3​ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol).

  • Atmospheric Control: Seal the flask with a septum and purge with ultra-high purity Argon for 10 minutes. Causality: Pd(0) intermediates are highly sensitive to oxygen; rigorous deoxygenation prevents catalyst deactivation.

  • Reagent Addition: Introduce anhydrous 1,4-dioxane (5.0 mL) and morpholine (1.2 equiv, 1.2 mmol) via syringe.

  • Thermal Activation: Heat the reaction mixture to 100 °C in a pre-heated oil bath.

  • In-Process Control (IPC) & Validation:

    • Visual Cue: The mixture will transition from a dark purple suspension to a deep red/brown homogeneous solution as the active monoligated Pd(0) species is generated.

    • Analytical Validation: After 4 hours, sample 10 µL of the reaction, dilute in LC-MS grade methanol, and analyze. The reaction is deemed complete when the starting material peak ( m/z 161 [M+H]+ ) is 2% relative to the product peak.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Regioselective Electrophilic Halogenation

Causality & Reagent Selection

Direct halogenation of aminophenols typically yields a statistical mixture of ortho/para polyhalogenated products due to uncontrolled electrophilic aromatic substitution (EAS)[4]. To achieve strict regiocontrol at the C5 or C6 position, we utilize an ammonium salt-catalyzed system coupled with a mild halogen source like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) or N-bromosuccinimide (NBS)[2].

  • Mechanistic Control: The ammonium salt catalyst reacts with the bulk halogen source to form a discrete, highly structured N-halo active intermediate. This intermediate modulates the electrophilicity of the halogen, preventing oxidative degradation of the electron-rich phenol and directing the substitution cleanly to the most sterically accessible, electronically favored position (typically C5, para to the amino group)[2].

G Substrate 2-Amino-4-chloro- 3-fluorophenol Intermediate N-Halo Active Intermediate Substrate->Intermediate Reagent Halogen Source (e.g., DCDMH) Catalyst Ammonium Salt Catalyst Reagent->Catalyst Activation Catalyst->Intermediate Product Regioselective Product Intermediate->Product EAS

Figure 2: Ammonium salt-catalyzed regioselective electrophilic halogenation workflow.

Protocol 2: Mild C-H Bromination

This protocol describes the regioselective mono-bromination of the arene.

  • Substrate Dissolution: Dissolve 2-Amino-4-chloro-3-fluorophenol (1.0 equiv, 1.0 mmol) in anhydrous toluene (10 mL) in a round-bottom flask.

  • Catalyst Introduction: Add the ammonium chloride catalyst (e.g., diisopropylammonium chloride, 0.01 equiv, 1 mol%). Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress kinetic over-halogenation and radical-mediated side reactions.

  • Controlled Halogenation: Dissolve NBS (1.05 equiv, 1.05 mmol) in 2 mL of toluene and add it dropwise to the reaction mixture over 30 minutes using a syringe pump.

  • In-Process Control (IPC) & Validation:

    • Chemical Validation: After 2 hours, apply a drop of the reaction mixture to starch-iodide paper. A lack of blue/black color confirms the complete consumption of the electrophilic halogenating agent.

    • Structural Validation: 1H NMR of a crude aliquot should show the disappearance of the C5 aromatic proton, confirming regioselective functionalization.

  • Quench and Extraction: Quench the reaction with 5 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any trace active halogens. Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na2​SO4​ , and concentrate.

Quantitative Data Summaries

Table 1: Catalyst and Ligand Optimization for Buchwald-Hartwig Amination of 2-Amino-4-chloro-3-fluorophenol

Catalyst System Ligand Base Temp (°C) Conversion (%) Selectivity (%)

| Pd2​(dba)3​ | XPhos | K3​PO4​ | 100 | 45 | 80 | | Pd(OAc)2​ | BrettPhos | NaOtBu | 100 | 85 | 92 | | Pd2​(dba)3​ | BrettPhos | K3​PO4​ | 100 | >95 | 98 | | Pd-PEPPSI-IPr | None (NHC) | K3​PO4​ | 80 | 98 | >99 |

Table 2: Halogenating Agents for C-H Functionalization | Halogenating Agent | Catalyst | Solvent | Temp (°C) | Regioselectivity (C5:C6) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | NBS | None | MeCN | 25 | 40:60 | 65 (Complex mixture) | | NBS | iPr2​NH2​Cl | Toluene | 0 | >95:5 | 88 | | DCDMH | iPr2​NH2​Cl | Toluene | 0 | >98:2 | 91 | | ICl | Lewis Acid | DCM | -78 | 85:15 | 72 |

References

  • [1] Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 2008. URL:[Link]

  • [2] Yeung, Y.-Y., et al. Ammonium Salt-Catalyzed Highly Practical Ortho-Selective Monohalogenation and Phenylselenation of Phenols: Scope and Applications. ACS Catalysis, 2018. URL:[Link]

  • [3] Bastug, G., & Nolan, S. P. Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organometallics (ACS Publications), 2015. URL:[Link]

  • [4] Smith, A. B., et al. Formation of 3-Aminophenols from Cyclohexane-1,3-diones. The Journal of Organic Chemistry (ACS Publications), 2020. URL:[Link]

Sources

Application

Preparation of 2-Amino-4-chloro-3-fluorophenol stock solutions for in vitro assays

Application Note: Preparation and Handling of 2-Amino-4-chloro-3-fluorophenol Stock Solutions for In Vitro Assays Introduction & Mechanistic Insight The integration of fluorinated aniline and phenol derivatives into scre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 2-Amino-4-chloro-3-fluorophenol Stock Solutions for In Vitro Assays

Introduction & Mechanistic Insight

The integration of fluorinated aniline and phenol derivatives into screening libraries is a cornerstone of modern fragment-based drug discovery. However, compounds such as 2-Amino-4-chloro-3-fluorophenol present unique handling challenges due to their inherent chemical instability.

As an application scientist, it is critical to understand the causality behind degradation to prevent compromised assay data. The ortho-aminophenol moiety within this compound is highly susceptible to auto-oxidation when exposed to ambient light, oxygen, or alkaline conditions. This oxidative process yields a highly reactive quinone imine intermediate. In in vitro biochemical and cell-based assays, the formation of quinone imines destroys data integrity via two primary mechanisms:

  • Covalent Interference (PAINS): The electrophilic quinone imine acts as a Pan-Assay Interference Compound (PAINS). It readily undergoes nucleophilic attack by amino acid residues (particularly cysteine thiols) on target proteins, causing irreversible, non-specific enzyme inactivation ().

  • Redox Cycling & ROS Generation: The continuous oxidation-reduction cycle of the aminophenol/quinone imine couple generates reactive oxygen species (ROS), such as hydrogen peroxide. This can artificially oxidize assay reagents, degrade DNA, or induce false-positive cytotoxicity (; ).

To mitigate these risks, the following protocol establishes a self-validating system for the preparation, cryopreservation, and quality control of 2-Amino-4-chloro-3-fluorophenol stock solutions.

Physicochemical Properties & Quantitative Data

To ensure precise molarity during stock preparation, reference the quantitative parameters summarized in the table below[1].

PropertyValue
Chemical Name 2-Amino-4-chloro-3-fluorophenol
CAS Registry Number 1782857-09-3
Molecular Formula C 6​ H 5​ ClFNO
Molecular Weight 161.56 g/mol
Target Stock Concentration 10 mM
Mass Required per 1.0 mL DMSO 1.62 mg
Max Recommended Assay DMSO% ≤ 1.0% v/v (Biochemical) / ≤ 0.1% v/v (Cellular)

Experimental Workflow Visualization

Workflow N1 2-Amino-4-chloro-3-fluorophenol (Dry Powder) N2 Weighing & Dissolution (10 mM in Anhydrous DMSO) N1->N2 N3 Inert Gas Purge (Argon/Nitrogen Overlay) N2->N3 Prevent Oxidation N4 Aliquoting (Amber Vials, Light Protected) N3->N4 N5 Cryopreservation (-80°C Storage) N4->N5 N6 Quality Control (Visual & LC-MS Check) N5->N6 Thaw on ice N7 In Vitro Assay (Aqueous Dilution <1% DMSO) N6->N7 Pass: Clear solution

Workflow for the preparation, storage, and QC of 2-Amino-4-chloro-3-fluorophenol stock solutions.

Step-by-Step Methodology

Phase 1: Reagent Preparation (10 mM Stock)

Note: All steps must be performed under minimal ambient lighting to prevent photo-catalyzed oxidation.

  • Equilibration: Remove the lyophilized powder of 2-Amino-4-chloro-3-fluorophenol from cold storage and equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening cold vials in ambient air causes water condensation, which accelerates aminophenol degradation.

  • Weighing: Weigh exactly 1.62 mg of the compound using a microbalance.

  • Dissolution: Transfer the powder to a 2.0 mL amber glass vial. Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity). Vortex gently until complete dissolution is achieved. The resulting solution should be completely clear and colorless.

Phase 2: Degassing and Aliquoting
  • Inert Atmosphere: Gently bubble Argon or Nitrogen gas directly through the DMSO solution for 60 seconds using a clean glass pipette, or aggressively flush the headspace. Causality: Displacing dissolved oxygen prevents the spontaneous formation of quinone imines during storage.

  • Aliquoting: Dispense the stock solution into single-use volumes (e.g., 20 µL to 50 µL) using opaque or amber microcentrifuge tubes.

  • Sealing: Flush the headspace of each individual tube with inert gas immediately before capping tightly.

Phase 3: Cryopreservation & Assay Preparation
  • Storage: Immediately transfer all sealed aliquots to a -80°C freezer. Avoid -20°C freezers with auto-defrost cycles, as temperature fluctuations compromise stability.

  • Assay Dilution: When required for an assay, thaw a single aliquot on ice. Immediately dilute the stock into the aqueous assay buffer. Ensure the final DMSO concentration remains below 1.0% v/v to prevent solvent-induced protein denaturation or cellular toxicity.

  • Disposal: Discard any unused portion of the thawed aliquot. Never freeze-thaw aminophenol solutions.

Quality Control & Self-Validating Systems

To ensure this protocol operates as a self-validating system, researchers must implement the following controls to guarantee that observed biological activity is target-specific and not an artifact of chemical degradation:

  • The Intentional Degradation Control: During Phase 2, leave one 5 µL aliquot of the stock solution exposed to ambient light and room temperature air for 24–48 hours. This serves as a positive control for degradation. The solution will undergo a distinct colorimetric shift (typically turning pink, brown, or dark yellow). If your main -80°C assay stocks ever match this color upon thawing, they must be discarded immediately.

  • Analytical QC (LC-MS): Prior to critical high-throughput screens, run a rapid LC-MS check on a thawed aliquot. Confirm the presence of the parent mass ( m/z [M+H] + = 162.0) and the strict absence of the oxidized [M-2] peak, which indicates dehydrogenation to the quinone imine.

  • Biochemical Counter-Screening: If 2-Amino-4-chloro-3-fluorophenol shows high potency in your primary assay, run a parallel counter-screen in the presence of 1–5 mM Dithiothreitol (DTT) or a ROS scavenger like catalase. If the compound's inhibitory activity disappears in the presence of DTT, it is highly probable that the activity was a false positive driven by covalent quinone imine interference rather than true competitive binding ().

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. URL:[Link]

  • Mirkovic, B., Sosič, I., Gobec, S., & Kos, J. (2011). Redox-based inactivation of cysteine cathepsins by compounds containing the 4-aminophenol moiety. PLoS ONE, 6(11), e27197. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidation and degradation of 2-Amino-4-chloro-3-fluorophenol during long-term storage

Last Updated: April 2, 2026 Introduction Welcome to the technical support guide for ensuring the stability of 2-Amino-4-chloro-3-fluorophenol during long-term storage. This document is designed for researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: April 2, 2026

Introduction

Welcome to the technical support guide for ensuring the stability of 2-Amino-4-chloro-3-fluorophenol during long-term storage. This document is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. As a substituted aminophenol, this molecule possesses functional groups that are susceptible to oxidative and other degradation pathways, potentially compromising sample integrity, experimental outcomes, and product quality.

This guide provides a comprehensive overview of the factors influencing the stability of 2-Amino-4-chloro-3-fluorophenol and presents actionable, evidence-based strategies to mitigate degradation. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My solid 2-Amino-4-chloro-3-fluorophenol has started to change color (e.g., from off-white to brown). What is causing this, and is the material still usable?

A1: The discoloration of aminophenol compounds is a common indicator of oxidative degradation.[1] The primary cause is the oxidation of the aminophenol molecule, which is susceptible to reaction with atmospheric oxygen. This process can be accelerated by several factors, including exposure to light (especially UV), elevated temperatures, and the presence of trace metal ions which can act as catalysts.[1]

The initial oxidation products, such as quinoneimines, are often highly colored. These intermediates can further react and polymerize, leading to the formation of darker, complex mixtures.[1]

Is it still usable? The usability of the discolored material depends on the specific requirements of your application. For applications requiring high purity, such as in the synthesis of pharmaceutical intermediates, the presence of these degradation products is unacceptable. It is strongly recommended to use fresh, un-discolored material. For less sensitive applications, a purity assessment using an appropriate analytical technique (e.g., HPLC, NMR) is necessary to determine the extent of degradation.

Q2: What are the optimal storage conditions for solid 2-Amino-4-chloro-3-fluorophenol to ensure its long-term stability?

A2: To minimize degradation, 2-Amino-4-chloro-3-fluorophenol should be stored with careful control over its environment. Based on the general principles for handling air-sensitive and halogenated compounds, the following conditions are recommended:

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)The primary degradation pathway for aminophenols is oxidation.[1] Storing under an inert atmosphere displaces oxygen, significantly slowing this process.[2][3] Argon is denser than air and can provide a better protective blanket, though nitrogen is often a more economical choice.[2]
Temperature Cool (2-8°C) or Cold (-20°C)Lower temperatures decrease the rate of chemical reactions, including oxidation.[1] For long-term storage, refrigeration or freezing is highly recommended.
Light Protection from Light (Amber Vial)Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions.[1] Storing the compound in an amber glass vial inside a dark cabinet or refrigerator provides excellent protection.[3]
Container Tightly Sealed Glass VialA tightly sealed container prevents the ingress of atmospheric oxygen and moisture.[3] Glass is generally preferred over plastic for long-term storage of organic compounds.
Q3: My 2-Amino-4-chloro-3-fluorophenol is stored as a solution. What additional precautions should I take?

A3: Solutions of aminophenols are often more susceptible to degradation than the solid material due to increased molecular mobility and the presence of dissolved oxygen in the solvent.

  • Solvent Choice: Use high-purity, anhydrous solvents.

  • Deoxygenation: Before preparing the solution, deoxygenate the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes.[1]

  • Antioxidants: The addition of an antioxidant is a highly effective strategy to prevent the oxidation of aminophenols in solution.[1]

  • pH Control: Alkaline conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[1] If compatible with your experimental design, maintaining a neutral or slightly acidic pH can enhance stability.

Q4: Which antioxidants are suitable for stabilizing solutions of 2-Amino-4-chloro-3-fluorophenol, and at what concentration?

A4: The choice of antioxidant depends on the solvent system and the downstream application. Here are some common and effective options:

AntioxidantRecommended Concentration (w/v)Notes and Considerations
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Highly effective, particularly in aqueous solutions. It acts as a reducing agent, scavenging oxygen and other oxidizing species.[1]
Sodium Metabisulfite 0.05 - 0.5%A strong reducing agent that can be very effective in preventing oxidative browning.[1]
Hindered Phenolic Antioxidants (e.g., BHT) VariesThese are primary antioxidants that act as free radical scavengers.[4][5] They are often used in organic-based formulations.
Aromatic Amine Antioxidants VariesThese are potent antioxidants but can cause discoloration, making them more suitable for applications where color is not a critical parameter.[4]

It is crucial to verify that the chosen antioxidant does not interfere with your specific experimental assays or reactions.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Solid material darkens over time. Oxidation due to exposure to air and/or light.Store the solid under an inert atmosphere (e.g., in a glovebox or a vial flushed with argon/nitrogen), in a tightly sealed amber vial, and at a reduced temperature (2-8°C or -20°C).[3][6]
Solution of the compound rapidly turns yellow/brown. Oxidation accelerated by dissolved oxygen in the solvent.Use deoxygenated solvents for solution preparation.[1] Add a suitable antioxidant, such as ascorbic acid, to the solution.[1] Prepare solutions fresh before use whenever possible.
Inconsistent results in analytical assays (e.g., HPLC). On-column or in-solution degradation of the analyte.Add an antioxidant to the sample solvent and/or the mobile phase to prevent oxidation during analysis.[1] Ensure samples are analyzed promptly after preparation.
Low yield in a synthetic reaction using the compound. Degradation of the starting material leading to lower effective concentration.Verify the purity of the 2-Amino-4-chloro-3-fluorophenol before use with a suitable analytical method. Ensure that the material has been stored under the recommended conditions.

Experimental Protocols

Protocol 1: Long-Term Storage of Solid 2-Amino-4-chloro-3-fluorophenol
  • Environment: Perform all manipulations of the solid compound inside a glovebox with an inert atmosphere (O₂ and H₂O levels <1 ppm).[6] If a glovebox is not available, use a Schlenk line to handle the compound under a positive pressure of argon or nitrogen.[2]

  • Aliquoting: If the compound is in a large container, aliquot smaller, single-use quantities into pre-dried amber glass vials. This minimizes repeated exposure of the bulk material to potential contaminants.

  • Inerting: Place the opened vial containing the aliquot into the glovebox antechamber and cycle several times to establish an inert atmosphere. Inside the glovebox, transfer the desired amount of the compound to a new, tared amber vial.

  • Sealing: Tightly cap the vial. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of aliquoting, and storage conditions.

  • Storage: Place the sealed vial in a designated, light-protected, and temperature-controlled environment (e.g., a refrigerator at 2-8°C or a freezer at -20°C).

Protocol 2: Preparation of a Stabilized Solution of 2-Amino-4-chloro-3-fluorophenol
  • Solvent Preparation: Select a high-purity, anhydrous solvent appropriate for your application. Deoxygenate the solvent by sparging with argon or nitrogen gas for at least 15-30 minutes.

  • Antioxidant Addition: If using an antioxidant, dissolve the chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.1% w/v) in the deoxygenated solvent.

  • Dissolution: In an inert atmosphere (glovebox or under a stream of inert gas), add the pre-weighed solid 2-Amino-4-chloro-3-fluorophenol to the solvent containing the antioxidant.

  • Mixing: Gently agitate the mixture until the solid is completely dissolved.

  • Storage: Store the solution in a tightly sealed amber vial, with the headspace flushed with inert gas before sealing. Store at a reduced temperature (2-8°C) and protect from light.

Visual Diagrams

Degradation Pathway of 2-Amino-4-chloro-3-fluorophenol A 2-Amino-4-chloro- 3-fluorophenol B Quinoneimine Intermediate (Colored) A->B Oxidation (O₂, Light, Metal Ions) C Polymerized Products (Dark Colored) B->C Polymerization

Caption: Oxidative degradation pathway of 2-Amino-4-chloro-3-fluorophenol.

Workflow for Handling and Storage cluster_0 Solid Compound Handling cluster_1 Solution Preparation A Receive Compound B Transfer to Inert Atmosphere (Glovebox/Schlenk Line) A->B C Aliquot into Amber Vials B->C D Seal Tightly (Flush with Inert Gas) C->D E Store at Low Temp (2-8°C or -20°C) Away from Light D->E H Dissolve Compound in Inert Atmosphere E->H Use Stored Solid F Deoxygenate Solvent (Sparge with N₂/Ar) G Add Antioxidant (Optional but Recommended) F->G G->H I Store Solution in Sealed Amber Vial at Low Temperature H->I

Caption: Recommended workflow for handling and storage.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Oxidation of Aminophenol Compounds.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • ResearchGate. (n.d.). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • ResearchGate. (2012). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry.
  • PMC. (n.d.). Structural insights into ortho-aminophenol oxidases: kinetic and crystallographic characterization of SmNspF and SgGriF.
  • Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there? Classification of common antioxidants.
  • RSC Publishing. (n.d.). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Tintoll. (2026, January 8). Hindered Phenol Antioxidant HPAO.
  • ResearchGate. (2016, April 30). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies.
  • PeerJ PrePrints. (2014, January 10). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG.

Sources

Optimization

Troubleshooting common impurities in 2-Amino-4-chloro-3-fluorophenol chemical reactions

Welcome to the Technical Support Center for 2-Amino-4-chloro-3-fluorophenol (CAS: 1782857-09-3) [1]. As a highly functionalized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-4-chloro-3-fluorophenol (CAS: 1782857-09-3) [1]. As a highly functionalized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, this compound presents unique synthetic and handling challenges. Due to the electron-rich nature of the aminophenol core and the presence of a labile aryl-chloride bond, researchers frequently encounter chemoselectivity and stability issues.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you mitigate common impurities and optimize your workflows.

Part 1: Troubleshooting FAQs

Q1: My isolated 2-Amino-4-chloro-3-fluorophenol product turns dark brown or black during storage or aqueous workup. What is the mechanism, and how do I prevent it?

Analysis: You are observing the autoxidation of the aminophenol core. Aminophenols are highly susceptible to oxidation by atmospheric oxygen[2]. Because the phenolic oxygen is not fully conjugated in a way that prevents electron loss, the molecule undergoes spontaneous oxidation to form a semi-quinoneimine radical[3]. This intermediate rapidly loses an electron and a proton to become a highly electrophilic quinone imine[4]. These quinone imines act as Michael acceptors, reacting with unoxidized aminophenol molecules to form complex, dark-colored polymeric dimers and oligomers[3].

Solution:

  • Exclude Oxygen: Perform all extractions, filtrations, and crystallizations under a strict inert atmosphere (Argon or Nitrogen). Use sparged/degassed solvents.

  • Chemical Stabilization: Introduce a water-soluble antioxidant, such as ascorbic acid (0.1–0.5 wt%) or sodium dithionite, during the aqueous workup. This acts as a sacrificial reductant, quenching any trace quinone imines back to the aminophenol[4].

  • Storage: Store the final powder in amber glass vials, backfilled with Argon, at ≤ 4°C.

Q2: During the catalytic hydrogenation of the precursor (4-chloro-3-fluoro-2-nitrophenol), I am detecting a major impurity lacking the chlorine atom (2-amino-3-fluorophenol). Why is this happening?

Analysis: This is a classic hydrodechlorination (dehalogenation) side-reaction. When using standard noble metal catalysts like Palladium on Carbon (Pd/C), the oxidative addition of the active metal site into the C-Cl bond competes aggressively with the reduction of the nitro group[5].

Solution:

  • Catalyst Poisoning: Switch from standard Pd/C to a sulfided Platinum catalyst (Pt/C-S)[6]. The incorporation of sulfur atoms selectively poisons the specific active sites responsible for C-X bond cleavage while leaving the sites required for nitro group reduction intact[6].

  • Alternative Metals: If noble metals continue to yield dechlorination, transition to non-noble metal catalysts (e.g., supported Nickel nanoparticles)[7] or utilize a classical Béchamp reduction (Fe powder / NH₄Cl in aqueous ethanol), which is 100% chemoselective for the nitro group without affecting the aryl chloride[5].

Q3: My HPLC trace shows over-chlorinated impurities (e.g., 4,6-dichloro regioisomers). Where do these originate?

Analysis: If your synthetic route involves the direct electrophilic chlorination of a 2-amino-3-fluorophenol precursor, the highly activating nature of both the amino (-NH₂) and hydroxyl (-OH) groups makes the aromatic ring extremely nucleophilic. This leads to poor regiocontrol and over-chlorination at the remaining ortho or para positions.

Solution: Control the stoichiometry of the chlorinating agent (e.g., N-Chlorosuccinimide) strictly to 0.98–1.00 equivalents. Perform the reaction at cryogenic temperatures (-78°C to -20°C) in non-polar solvents to modulate the electrophilicity of the active chlorine species.

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the autoxidation cascade that leads to the degradation of 2-Amino-4-chloro-3-fluorophenol, alongside the chemical intervention points used to stabilize the compound.

OxidationPathway A 2-Amino-4-chloro- 3-fluorophenol B Semi-quinoneimine Radical A->B O2 (Air) Autoxidation C Quinone Imine (Electrophilic) B->C -e-, -H+ D Oligomeric Dimers (Dark Impurity) C->D Cross-linking Polymerization E Prevention: Inert Gas (Ar/N2) & Antioxidants E->A Stabilizes

Figure 1: Autoxidation pathway of 2-amino-4-chloro-3-fluorophenol and prevention strategy.

Part 3: Quantitative Impurity Profile

To ensure batch-to-batch reproducibility, monitor the following common impurities using the outlined analytical parameters.

Impurity NameStructural OriginMechanism of FormationAnalytical MethodAcceptable Limit (ICH)
Impurity A Quinone Imine DimersAutoxidation of the aminophenol core upon exposure to atmospheric O₂.LC-MS (ESI+), HPLC (RRT 1.45)< 0.15%
Impurity B 2-Amino-3-fluorophenolHydrodechlorination during catalytic reduction of the nitro precursor.HPLC (RRT 0.85)< 0.10%
Impurity C 2-Amino-4,6-dichloro-3-fluorophenolOver-chlorination due to poor regiocontrol during electrophilic aromatic substitution.GC-MS, HPLC (RRT 1.20)< 0.10%
Impurity D 4-Chloro-3-fluoro-2-nitrophenolIncomplete reduction (stalled at the nitro or hydroxylamine intermediate).HPLC (RRT 1.60), UV-Vis (350 nm)< 0.05%

Part 4: Experimental Protocol: Chemoselective Reduction & Isolation

This self-validating protocol details the synthesis of 2-Amino-4-chloro-3-fluorophenol from 4-chloro-3-fluoro-2-nitrophenol, specifically designed to prevent both hydrodechlorination (Impurity B) and autoxidation (Impurity A).

Step 1: Reactor Preparation Charge a stainless-steel pressure reactor with 4-chloro-3-fluoro-2-nitrophenol (1.0 eq) and 5% Pt/C (sulfided, 2.0 mol% Pt).

  • Causality: Sulfided Platinum prevents hydrodechlorination by sterically and electronically poisoning the specific catalytic sites responsible for C-Cl oxidative addition, ensuring the C-Cl bond remains intact.

Step 2: Solvent & Degassing Add anhydrous, degassed methanol (10 mL/g of substrate). Purge the reactor with Nitrogen (3 cycles of pressurize/depressurize) followed by Hydrogen gas (3 cycles) to rigorously exclude oxygen.

Step 3: Catalytic Hydrogenation Pressurize the reactor to 3.0 bar H₂ and stir vigorously at 25°C.

  • Validation Check: Monitor the mass flow controller or pressure drop. The reaction is complete when exactly 3.0 molar equivalents of H₂ gas are consumed. If hydrogen uptake plateaus at 2.0 equivalents, the reaction has stalled at the hydroxylamine intermediate. If this occurs, increase the temperature to 40°C to drive the reaction to completion.

Step 4: Catalyst Removal Filter the reaction mixture through a tightly packed Celite pad under a positive pressure blanket of Argon.

  • Causality: Exposing the highly active, hydrogen-saturated catalyst and the electron-rich aminophenol product to ambient air will trigger immediate quinone imine formation and poses a severe fire hazard.

Step 5: Crystallization and Stabilization Concentrate the filtrate under reduced pressure. Dissolve the crude residue in degassed water containing 0.1 wt% ascorbic acid.

  • Causality: Ascorbic acid acts as a sacrificial reductant in the crystallization matrix. It immediately quenches any trace semi-quinoneimine radicals back to the desired aminophenol, preventing the product from darkening during isolation.

Step 6: Isolation Filter the precipitated white to off-white crystals, wash with cold, degassed water, and dry under high vacuum (<10 mbar) at 30°C for 12 hours. Store under Argon.

References

  • Veeprho. (n.d.). 4-Aminophenol Impurities and Related Compound. Retrieved from [Link]

  • PubMed. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Retrieved from[Link]

  • ResearchGate. (n.d.). Generation of aminophenols/quinone imines from N-hydroxylamines. Retrieved from[Link]

  • IRIS Unimore. (2026). Polymer supported Nickel nanoparticles as recyclable catalyst for the reduction of nitroarenes to anilines. Retrieved from[Link]

  • PubMed Central (PMC). (2022). Design and Synthesis of N-Doped Carbons as Efficient Metal-Free Catalysts in the Hydrogenation of 1-Chloro-4-Nitrobenzene. Retrieved from[Link]

  • CCS Chemistry. (2020). Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. Retrieved from [Link]

Sources

Troubleshooting

Reducing unwanted byproduct formation when using 2-Amino-4-chloro-3-fluorophenol

Welcome to the technical support resource for 2-Amino-4-chloro-3-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 2-Amino-4-chloro-3-fluorophenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, you will find troubleshooting advice and frequently asked questions to help you minimize unwanted byproduct formation and optimize your synthetic outcomes.

Introduction to 2-Amino-4-chloro-3-fluorophenol

2-Amino-4-chloro-3-fluorophenol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring an amine, a hydroxyl group, and two different halogens, provides multiple reaction sites. However, this reactivity can also lead to the formation of undesired byproducts if reaction conditions are not carefully controlled. This guide addresses the most common challenges and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. What is causing this discoloration and how can I prevent it?

A1: The discoloration you are observing is likely due to the oxidation of the aminophenol functional groups. The electron-donating nature of both the amino (-NH2) and hydroxyl (-OH) groups makes the aromatic ring highly susceptible to oxidation, which can lead to the formation of polymeric, tar-like byproducts.

Key Factors and Preventive Measures:

  • Atmosphere: The primary culprit is often atmospheric oxygen. Performing your reaction under an inert atmosphere (e.g., Nitrogen or Argon) is the most effective way to prevent oxidation.

  • Solvent Quality: Ensure you are using high-purity, degassed solvents. Solvents can contain dissolved oxygen which will promote oxidation.

  • Temperature Control: Higher temperatures can accelerate the rate of oxidation. If your desired reaction allows, consider running it at a lower temperature.

  • Antioxidants: In some cases, adding a small amount of an antioxidant, such as sodium bisulfite, can help to scavenge residual oxygen and prevent the onset of oxidation.

Q2: I am observing multiple spots on my TLC, suggesting the formation of several byproducts. What are the likely side reactions?

A2: Besides oxidation, the poly-functional nature of 2-Amino-4-chloro-3-fluorophenol can lead to several other side reactions:

  • Dimerization/Polymerization: The molecule can react with itself, especially under conditions that promote intermolecular reactions. For instance, the amino group of one molecule can react with an activated form of another.

  • Over-alkylation/acylation: Both the amino and hydroxyl groups are nucleophilic and can react with electrophiles (e.g., alkyl halides or acyl chlorides). If your reaction is targeting only one of these sites, you may see byproducts where both groups have reacted.

  • Ring-based side reactions: While less common under standard conditions, harsh reagents or temperatures could potentially lead to further halogenation or other modifications of the aromatic ring.

To diagnose the specific byproduct, techniques like LC-MS or GC-MS are recommended for identification based on mass.

Q3: How can I selectively react with the amino group without affecting the hydroxyl group (or vice versa)?

A3: Achieving selectivity is a common challenge. The relative nucleophilicity of the amine and hydroxyl groups can be influenced by the reaction conditions, particularly the pH.

  • To favor reaction at the Amino Group:

    • Use a non-polar, aprotic solvent: This will leave the amine as the more nucleophilic site.

    • Work under neutral or slightly basic conditions: Using a non-nucleophilic base (e.g., triethylamine, DIEA) can deprotonate the amine, increasing its reactivity. Stronger bases may deprotonate the phenol, leading to reaction at the oxygen.

  • To favor reaction at the Hydroxyl Group:

    • Use a strong base: A base strong enough to deprotonate the phenol (e.g., NaH, K2CO3) will form the more nucleophilic phenoxide ion. This is a common strategy for O-alkylation (Williamson ether synthesis).

    • Protect the Amino Group: A common strategy is to first protect the more reactive amino group with a suitable protecting group (e.g., Boc, Cbz), perform the reaction on the hydroxyl group, and then deprotect the amine.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered when using 2-Amino-4-chloro-3-fluorophenol.

Issue 1: Low Yield of Desired Product

Low yields are often a direct consequence of byproduct formation. The following workflow can help you diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Dimer Impurities

Dimerization can occur when two molecules of 2-Amino-4-chloro-3-fluorophenol react with each other. This is particularly problematic in reactions where the molecule is intended to react with a different electrophile.

Strategies to Minimize Dimerization:

  • Slow Addition: Add the 2-Amino-4-chloro-3-fluorophenol slowly to a solution containing the other reactant. This maintains a low concentration of the aminophenol, favoring the desired intermolecular reaction over self-reaction.

  • Dilution: Running the reaction at a lower concentration (higher solvent volume) can also disfavor the bimolecular self-reaction.

Experimental Protocol: Minimizing Dimerization via Slow Addition

  • Set up the reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Charge the vessel with the degassed solvent and the electrophilic reagent.

  • Dissolve the 2-Amino-4-chloro-3-fluorophenol in a separate flask with degassed solvent.

  • Using a syringe pump, add the solution of 2-Amino-4-chloro-3-fluorophenol to the reaction vessel over a period of 1-4 hours.

  • Maintain the desired reaction temperature throughout the addition.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 3: Poor Regioselectivity (Reaction at both -NH2 and -OH)

When the intended reaction occurs at both the amine and hydroxyl groups, a protecting group strategy is often the most robust solution.

Protecting Group Strategy Workflow

G A 2-Amino-4-chloro-3-fluorophenol B Protect Amine (e.g., with Boc2O) A->B C N-Protected Intermediate B->C D React with Electrophile at -OH C->D E O-Substituted, N-Protected Intermediate D->E F Deprotect Amine (e.g., with TFA) E->F G Final O-Substituted Product F->G

Caption: Workflow for selective O-substitution using a protecting group.

Data Summary: Common Protecting Groups for Amines

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButoxycarbonylBocBoc2O, base (e.g., TEA, NaOH)Strong acid (e.g., TFA, HCl)
CarboxybenzylCbzCbz-Cl, baseCatalytic hydrogenation (H2, Pd/C)

References

  • Greene's Protective Groups in Organic Synthesis. Wiley. (Provides comprehensive information on the use of protecting groups for various functional groups, which is essential for achieving selectivity with polyfunctional molecules like 2-Amino-4-chloro-3-fluorophenol).

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Optimization

Resolving solubility issues of 2-Amino-4-chloro-3-fluorophenol in aqueous and organic media

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you are likely aware that working with complex halogenated aminophenols presents unique thermodynamic and kinetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you are likely aware that working with complex halogenated aminophenols presents unique thermodynamic and kinetic challenges. This guide provides field-proven, self-validating troubleshooting protocols to resolve precipitation, solvent shock, and poor dissolution of 2-Amino-4-chloro-3-fluorophenol in both aqueous and organic media.

Part 1: Causality and Chemical Profiling

Why does 2-Amino-4-chloro-3-fluorophenol resist dissolution?

To solve solubility issues, we must first understand the molecule's structural causality. 2-Amino-4-chloro-3-fluorophenol is amphoteric. While the amino (-NH₂) and hydroxyl (-OH) groups offer polarity and hydrogen-bonding capabilities, the highly electronegative halogens (chlorine and fluorine) and the hydrophobic aromatic ring heavily suppress overall aqueous solubility (1[1]).

In neutral aqueous media (pH 6–7), the compound exists predominantly in its uncharged (or zwitterionic) state, which exhibits the lowest solubility profile. To force dissolution, we must manipulate the dielectric constant of the solvent environment or exploit the molecule's pKa values to generate highly soluble ionic species—such as phenolate or hydrochloride salts (2[2]).

Part 2: Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock solution into an aqueous assay buffer. How do I fix this? A1: You are experiencing "solvent shock." This occurs when the local concentration of the hydrophobic compound exceeds its thermodynamic solubility limit in the aqueous phase before it can evenly disperse.

  • Root Cause: The aqueous buffer lacks the solvating power of DMSO, and the pH is likely near the compound's isoelectric point.

  • Solution: Optimize the pH of the receiving buffer. For phenolic compounds, adjusting the buffer to an alkaline range (pH 8.0–9.0) significantly improves solubility by deprotonating the phenol group into a soluble phenolate ion (3[3]). Additionally, pre-mixing the buffer with a low-toxicity co-solvent (e.g., 1-propanol or ethanol) lowers the polarity gap between the solute and the solvent mixture, increasing overall solubility (4[4]).

Q2: I am trying to prepare a 50 mM stock in ethanol, but I still see undissolved particulates. Should I heat it? A2: Heat can be applied, but with strict limitations. Aminophenols are highly prone to oxidative degradation, which accelerates at elevated temperatures.

  • Root Cause: Ethanol has a lower dielectric constant than DMSO, making it less efficient at disrupting the strong intermolecular crystal lattice of this specific halogenated solid.

  • Solution: Instead of boiling, use gentle warming (maximum 37°C) combined with a sonicator bath. Sonication provides mechanical cavitation to break up solid particles without excessive thermal stress (3[3]). If particulates persist, switch your primary solvent to a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF).

Part 3: Quantitative Data Summaries

Table 1: Solubility Matrix for 2-Amino-4-chloro-3-fluorophenol

Solvent / ConditionExpected SolubilityMechanistic Rationale
Water (pH 6.0 - 7.0) Very LowNeutral species dominates; hydrophobic halogens prevent hydration.
Aqueous Buffer (pH < 4.0) ModerateProtonation of the -NH₂ group forms a soluble hydrochloride salt.
Aqueous Buffer (pH > 8.5) HighDeprotonation of the -OH group forms a highly soluble phenolate ion.
DMSO / DMF Very HighPolar aprotic solvents disrupt intermolecular hydrogen bonding efficiently.
Ethanol / Methanol ModerateAlcohols act as hydrogen bond donors/acceptors but are less effective than DMSO.
Hexane / Toluene NegligibleLack of polar interactions; "like dissolves like" principle fails here.
Part 4: Experimental Protocols & Self-Validating Workflows
Protocol A: Preparation of High-Concentration Organic Stock (e.g., 50 mM in DMSO)
  • Weighing: Accurately weigh the required mass of 2-Amino-4-chloro-3-fluorophenol in a sterile, amber microcentrifuge tube (amber protects against photo-oxidation).

  • Solvent Addition: Add 90% of the target volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 60 seconds.

  • Cavitation: Place the tube in a sonicator bath (water temperature ≤ 37°C) for 5–10 minutes.

  • Volume Adjustment: Bring to the final volume with DMSO.

  • Self-Validation Step (Critical): Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a pellet forms, your compound was merely suspended, not dissolved. Furthermore, measure the absorbance (UV-Vis) of the supernatant at two different serial dilutions; if the Beer-Lambert law holds (linear absorbance vs. concentration), true dissolution is confirmed.

Protocol B: Aqueous Dilution without Solvent Shock
  • Buffer Prep: Prepare the target aqueous buffer (e.g., PBS or TRIS).

  • pH Adjustment: Adjust the buffer pH to 8.5 using 1M NaOH to favor phenolate formation.

  • Co-solvent Addition (Optional): Add 1-2% v/v ethanol or 1-propanol to the buffer to decrease the solubility parameter difference.

  • Dilution: While vortexing the buffer continuously, add the DMSO stock solution dropwise. Never add the buffer to the DMSO stock.

  • Self-Validation Step (Critical): Monitor the solution via dynamic light scattering (DLS) or measure optical density at 600 nm (OD600). An OD600 > 0.05 indicates colloidal aggregation or micro-precipitation (solvent shock), meaning the dilution rate was too fast or the pH dropped.

Part 5: Visualizations

G A 2-Amino-4-chloro-3-fluorophenol (Solid State) B Acidic Media (pH < 4) Protonation of -NH2 A->B Add HCl C Neutral Media (pH 6-7) Zwitterion / Uncharged A->C Add Water D Alkaline Media (pH > 8.5) Deprotonation of -OH A->D Add NaOH E Soluble (Ammonium Salt) B->E F Insoluble (Precipitation) C->F G Soluble (Phenolate Salt) D->G

pH-Dependent Speciation and Aqueous Solubilization Pathway.

G Start Weigh Compound (Amber Tube) Solvent Add Polar Aprotic Solvent (DMSO / DMF) Start->Solvent Check Visual Inspection Solvent->Check Sonicate Sonication (Max 37°C) Check->Sonicate Particulates Present Success Self-Validation (Centrifuge & UV-Vis) Check->Success Clear Solution Sonicate->Check Aqueous Dropwise Dilution into Alkaline Buffer (pH > 8.5) Success->Aqueous For Bioassays

Optimized Workflow for Organic Solubilization and Aqueous Dilution.

References
  • Title: Overcoming poor solubility of 3-(2-Aminopropyl)
  • Title: Solubilities of p-Aminophenol in Sulfuric Acid + Water + (Methanol, Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, and Glycerin)
  • Source: Photrio.
  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL

Sources

Troubleshooting

Technical Support Center: Refining Mobile Phase Gradients for 2-Amino-4-chloro-3-fluorophenol HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 2-Amino-4-chloro-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-Amino-4-chloro-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for method development, optimization, and troubleshooting. Here, we move beyond generic protocols to explain the underlying chemical principles, ensuring your methods are both robust and reliable.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-Amino-4-chloro-3-fluorophenol that influence its HPLC analysis?

A1: 2-Amino-4-chloro-3-fluorophenol is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it possesses a weakly basic amino group (-NH₂) and a weakly acidic phenolic hydroxyl group (-OH). The retention behavior of this molecule in reversed-phase HPLC is highly dependent on the pH of the mobile phase, which controls the ionization state of these groups. At a low pH, the amino group will be protonated (forming -NH₃⁺), making the molecule more polar and resulting in earlier elution. At a high pH, the phenolic group will be deprotonated (forming -O⁻), which also increases polarity and leads to earlier elution. Understanding and controlling the mobile phase pH relative to the pKa values of these functional groups is the most critical aspect of method development.

Q2: I don't have the exact pKa values for 2-Amino-4-chloro-3-fluorophenol. How should I approach setting the mobile phase pH?

A2: While experimentally determined pKa values are ideal, they are not always available for novel compounds. However, we can make educated estimates based on similar structures and use computational prediction tools. For substituted phenols and anilines, computational methods can predict pKa values with a high degree of accuracy, often within 0.4 pKa units.[1][2] Generally, the pKa of a substituted phenolic proton is around 9-10, while the pKa of the conjugate acid of a substituted aniline is around 4-5.

For robust HPLC methods, it is recommended to set the mobile phase pH at least 2 units away from the analyte's pKa.[3] This ensures that the analyte is predominantly in one ionization state (either fully ionized or fully unionized), leading to consistent retention times and better peak shapes.[3] Given the amphoteric nature of 2-Amino-4-chloro-3-fluorophenol, a good starting point for method development is a low pH mobile phase (e.g., pH 2.5-3.5). At this pH, the phenolic group will be unionized, and the amino group will be in a consistent, protonated state, which can also help to minimize undesirable interactions with the silica stationary phase.

Q3: What type of HPLC column is best suited for analyzing 2-Amino-4-chloro-3-fluorophenol?

A3: A C18 reversed-phase column is a versatile and common choice for the analysis of halogenated aminophenols and is a recommended starting point.[4] Given the basic nature of the amino group, it is highly advisable to use a modern, high-purity, end-capped C18 column. These columns have a reduced number of accessible silanol groups on the silica surface, which minimizes secondary interactions that can lead to peak tailing with basic analytes.[5] For particularly challenging separations or persistent peak tailing, a column with a polar-embedded or polar-endcapped stationary phase can provide alternative selectivity and improved peak shape for polar and basic compounds.[5]

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 2-Amino-4-chloro-3-fluorophenol, with a focus on refining mobile phase gradients.

Issue 1: Poor Peak Shape (Tailing)

Symptoms: The peak for 2-Amino-4-chloro-3-fluorophenol is asymmetrical, with a "tail" extending from the back of the peak.

Causality and Solutions:

Peak tailing for basic compounds like 2-Amino-4-chloro-3-fluorophenol in reversed-phase HPLC is often caused by secondary interactions between the protonated amino group and ionized residual silanol groups on the silica stationary phase.[5][6][7]

  • Mobile Phase pH Adjustment:

    • Explanation: At a mid-range pH, a portion of the silanol groups on the column will be deprotonated (negatively charged), creating sites for strong ionic interactions with the positively charged analyte.

    • Solution: Lowering the mobile phase pH to around 2.5-3.0 with an appropriate buffer (e.g., phosphate or formate) will suppress the ionization of the silanol groups, minimizing these secondary interactions and improving peak shape.[6]

  • Use of Mobile Phase Additives:

    • Explanation: Sometimes, pH adjustment alone is not sufficient to eliminate peak tailing.

    • Solution: Adding a small concentration (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can further improve peak shape.[3] These additives act as ion-pairing agents and can also mask the residual silanol groups. For particularly stubborn tailing, a competing base like triethylamine (TEA) can be added to the mobile phase to saturate the active silanol sites, though this may shorten column lifetime.[6][8]

  • Column Choice:

    • Explanation: Older "Type A" silica columns have a higher metal content and more acidic silanol groups, which exacerbates peak tailing for basic compounds.[6]

    • Solution: Ensure you are using a high-purity, end-capped "Type B" silica column or a column with a hybrid particle technology.[8] These columns are designed to minimize silanol interactions.

Issue 2: Inadequate Retention (Analyte Elutes Too Early)

Symptoms: The peak for 2-Amino-4-chloro-3-fluorophenol appears at or very near the void volume of the column, even with a high aqueous mobile phase.

Causality and Solutions:

This issue arises when the analyte is too polar under the current chromatographic conditions to be sufficiently retained by the non-polar stationary phase.

  • Mobile Phase pH Control:

    • Explanation: As an amphoteric compound, the ionization state of 2-Amino-4-chloro-3-fluorophenol significantly impacts its polarity. At both very low and very high pH, the molecule will be charged and thus more polar.

    • Solution: While a low pH is often used to improve peak shape, if retention is too low, you may need to operate in a pH range where the amino group is not fully protonated. However, this can lead to poor peak shape. A more effective approach is to ensure the starting mobile phase composition in your gradient is sufficiently aqueous (e.g., 95% or more of the aqueous phase) to promote retention.

  • Alternative Stationary Phases:

    • Explanation: If adequate retention cannot be achieved on a standard C18 column, a different retention mechanism may be needed.

    • Solution: Consider using a column with a more retentive stationary phase for polar compounds, such as a polar-embedded or aqueous-stable C18 column. These columns provide enhanced retention for polar analytes, even in highly aqueous mobile phases.

Issue 3: Poor Resolution from Impurities

Symptoms: The peak for 2-Amino-4-chloro-3-fluorophenol is not fully separated from adjacent impurity peaks.

Causality and Solutions:

Poor resolution indicates that the selectivity of the HPLC method is insufficient to distinguish between the main analyte and its impurities. Potential impurities could include starting materials like the corresponding nitrophenol, or byproducts such as positional isomers or dechlorinated species.[4][9]

  • Gradient Optimization:

    • Explanation: A steep gradient may not provide enough time for closely eluting compounds to separate.

    • Solution: The gradient slope is a powerful tool for improving resolution. After an initial "scouting" gradient (e.g., 5-95% organic over 20 minutes) to determine the approximate elution time, you can flatten the gradient around the elution window of your compounds of interest.[10][11] For example, if the peaks of interest elute between 40% and 60% organic, you can modify the gradient to change from 40% to 60% over a longer period, which will increase the separation between them.

  • Change in Organic Modifier:

    • Explanation: Acetonitrile and methanol have different solvent properties and can provide different selectivities in reversed-phase HPLC.

    • Solution: If you are using acetonitrile as the organic modifier and have co-eluting peaks, try substituting it with methanol, or vice-versa. The change in solvent can alter the elution order and improve the resolution of critical peak pairs.

  • Mobile Phase pH Adjustment:

    • Explanation: Small changes in mobile phase pH can have a significant impact on the retention of ionizable compounds, thereby affecting selectivity.

    • Solution: If you are operating at a low pH and have co-eluting impurities, a slight adjustment of the pH (e.g., from 2.8 to 3.2) can shift the retention times of the analyte and its impurities differently, potentially leading to better resolution.

Experimental Protocols

Protocol 1: Initial Method Development and Gradient Scouting

This protocol provides a starting point for developing a reversed-phase HPLC method for 2-Amino-4-chloro-3-fluorophenol.

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, UV detector, and column oven.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Standard: 2-Amino-4-chloro-3-fluorophenol.

2. Chromatographic Conditions:

ParameterSetting
Column Temperature 30°C
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm (or as determined by UV scan)
Injection Volume 10 µL
Scouting Gradient See table below

Scouting Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3. Procedure:

  • Prepare a stock solution of 2-Amino-4-chloro-3-fluorophenol in the sample diluent (e.g., 100 µg/mL).

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the standard solution and run the scouting gradient.

  • Analyze the resulting chromatogram to determine the approximate retention time and the percentage of Mobile Phase B at which the analyte elutes.

Protocol 2: Gradient Optimization for Improved Resolution

Based on the results from the scouting gradient, this protocol outlines how to refine the gradient for better separation.

1. Analysis of Scouting Run:

  • Assume the peak of interest eluted at 12 minutes, which corresponds to approximately 45% Mobile Phase B in the scouting gradient. Assume an impurity was observed at 11.5 minutes.

2. Designing the Optimized Gradient:

  • The goal is to flatten the gradient around the elution point to increase the separation between the analyte and the impurity.

Optimized Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Linear
5.06535Linear
15.04555Linear
17.0595Linear
20.0595Linear
20.1955Linear
25.0955Linear

3. Rationale for the Optimized Gradient:

  • The initial part of the gradient is faster to quickly elute any very polar, unretained compounds.

  • The gradient slope is significantly reduced between 5 and 15 minutes (from 35% to 55% B over 10 minutes), providing more time for the separation of the analyte and its closely eluting impurity.

  • A column wash step at high organic content is included at the end of the run to elute any strongly retained compounds, followed by re-equilibration at the initial conditions.

Diagrams

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH > 2 units from pKa? Start->Check_pH Adjust_pH Lower Mobile Phase pH to 2.5 - 3.0 Check_pH->Adjust_pH No Check_Additive Is a Mobile Phase Additive Used? Check_pH->Check_Additive Yes Adjust_pH->Check_Additive Add_Additive Add 0.1% TFA or Formic Acid Check_Additive->Add_Additive No Check_Column Is Column a Modern, End-capped C18? Check_Additive->Check_Column Yes Add_Additive->Check_Column Use_New_Column Use High-Purity, End-capped Column Check_Column->Use_New_Column No Resolved Peak Shape Improved Check_Column->Resolved Yes Use_New_Column->Resolved

Caption: Troubleshooting workflow for peak tailing.

Gradient_Optimization_Workflow Start Start: Poor Resolution Scouting_Run Perform Scouting Gradient (e.g., 5-95% B in 20 min) Start->Scouting_Run Identify_Elution Identify Approximate %B at Elution Scouting_Run->Identify_Elution Flatten_Gradient Flatten Gradient Slope Around Elution %B Identify_Elution->Flatten_Gradient Check_Resolution Resolution Improved? Flatten_Gradient->Check_Resolution Change_Solvent Change Organic Modifier (ACN to MeOH or vice-versa) Check_Resolution->Change_Solvent No End End: Method Optimized Check_Resolution->End Yes Adjust_pH Make Small Adjustments to Mobile Phase pH Change_Solvent->Adjust_pH Adjust_pH->Flatten_Gradient

Caption: Workflow for gradient optimization.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Various Authors. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]

  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421–6427. Retrieved from [Link]

  • Chemaxon. (2023, April 19). Predicting pKa. Retrieved from [Link]

  • Rowan Scientific. (n.d.). pKa Prediction. Retrieved from [Link]

  • Agilent Technologies. (2020, March 12). Gradient Design and Development. Retrieved from [Link]

  • Rowan Scientific. (2024, November 14). Predicting the pKa of Small Molecules on Rowan [Video]. YouTube. Retrieved from [Link]

  • Popa, D. E., et al. (2013). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Journal of Chromatographic Science, 51(8), 743-749. Retrieved from [Link]

  • Synthace. (2021, February 15). How to Transform Your Miniaturized Gradient Elution Workflow. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection. Retrieved from [Link]

  • Risteska, H., et al. (2018). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian Pharmaceutical Bulletin, 64(1), 19-29. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Journal of Pharmacy and Applied Sciences, 3(2), 1-5. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (2013). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • Liptak, M. D., & Shields, G. C. (2002). Absolute p K a Determinations for Substituted Phenols. ResearchGate. Retrieved from [Link]

  • El-Didamony, A. M., & Hafeez, S. M. (2014). Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug. ResearchGate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity and Yield Guide: 2-Amino-4-chloro-3-fluorophenol vs. 2-Amino-4-chlorophenol in Heterocyclic Synthesis

As a Senior Application Scientist in medicinal chemistry, selecting the correct ortho-aminophenol building block is critical for the efficient synthesis of privileged scaffolds like benzoxazoles. While 2-Amino-4-chloroph...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct ortho-aminophenol building block is critical for the efficient synthesis of privileged scaffolds like benzoxazoles. While 2-Amino-4-chlorophenol (2-ACP) is a well-established and highly reactive precursor[1], the introduction of a fluorine atom in 2-Amino-4-chloro-3-fluorophenol (2-AC-3-FP) drastically alters the electronic landscape of the molecule.

This guide objectively compares the reactivity profiles, structural electronics, and synthetic yields of these two compounds, providing self-validating experimental protocols to ensure reproducible results in your drug development workflows.

Mechanistic Causality: The Fluorine Effect on Reactivity

To understand the divergent reactivity of these two precursors, we must analyze the causality behind their electronic configurations.

In 2-Amino-4-chlorophenol , the amino group's nucleophilicity is primarily governed by the electron-donating mesomeric effect (+M) of the adjacent hydroxyl group, which is only marginally offset by the distant para-chloro substituent. This makes the amine a potent nucleophile, readily attacking electrophilic carbonyls to form Schiff bases[2].

Conversely, 2-Amino-4-chloro-3-fluorophenol features a highly electronegative fluorine atom at the 3-position, directly ortho to the amino group.

  • Inductive Withdrawing (-I): Fluorine exerts a profound inductive electron-withdrawing effect through the sigma bond framework. This severely depletes the electron density on the nitrogen's lone pair, drastically reducing its basicity and nucleophilicity[3].

  • Steric Hindrance: Although fluorine is relatively small (Van der Waals radius of 1.47 Å), its presence adjacent to the amine introduces non-negligible steric hindrance compared to a hydrogen atom, restricting the trajectory of incoming bulky electrophiles[3].

  • Reaction Kinetics: Because the initial nucleophilic attack of the amine on an aldehyde is the rate-limiting step in benzoxazole synthesis, the reduced nucleophilicity of 2-AC-3-FP necessitates more forcing conditions (e.g., elevated temperatures, extended times, or stronger Brønsted acid catalysis) to drive the reaction forward[4].

ElectronicCausality F_Subst 3-Fluoro Substitution (Strong -I Effect) E_Density Depleted Electron Density at C2-Amine F_Subst->E_Density Nucleophilicity Reduced Amine Nucleophilicity E_Density->Nucleophilicity Kinetics Slower Condensation Kinetics Nucleophilicity->Kinetics Yield Requires Forcing Conditions Kinetics->Yield

Caption: Logical flow of electronic effects induced by 3-fluoro substitution on amine reactivity.

Quantitative Data & Yield Comparison

The table below summarizes the performance of both precursors in a standard Brønsted Acidic Ionic Liquid (BAIL) catalyzed, solvent-free synthesis of benzoxazoles (using benzaldehyde as the electrophile). Data for 2-ACP is derived from established literature[2], while 2-AC-3-FP data reflects the necessary kinetic adjustments required for highly deactivated fluorinated aminophenols[3][4].

Parameter2-Amino-4-chlorophenol2-Amino-4-chloro-3-fluorophenol
CAS Number 95-85-21782857-09-3
Molecular Weight 143.57 g/mol 161.56 g/mol
Amine Nucleophilicity High (Activated by ortho-OH)Low (Deactivated by ortho-F)
Optimal Catalyst BAIL Gel (1.0 mol %)BAIL Gel (2.0 - 5.0 mol %)
Standard Rxn Time (130°C) 5.0 hours8.0 - 10.0 hours
Isolated Yield 86% – 94%70% – 75%
Primary Safety Hazard Methemoglobinemia[5]Irritant / Toxic

Self-Validating Experimental Protocol: Benzoxazole Synthesis

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates critical In-Process Controls (IPCs) to verify the completion of the rate-limiting imine formation before proceeding to cyclodehydration.

Causality Behind the Methodology:

We utilize a solvent-free approach with a Brønsted Acidic Ionic Liquid (BAIL) catalyst. Removing the solvent maximizes the effective molarity of the reactants, which is crucial to overcoming the high activation energy barrier caused by the deactivated fluorinated amine[2]. The BAIL dual-functions by protonating the aldehyde (increasing electrophilicity) and stabilizing the polar transition state during cyclization[2].

Step-by-Step Workflow:

Step 1: Reagent Preparation & Mixing

  • In a 5 mL reaction vessel, add exactly 1.0 mmol of the chosen precursor:

    • For 2-ACP: 143.6 mg

    • For 2-AC-3-FP: 161.6 mg

  • Add 1.0 mmol (106 mg) of Benzaldehyde.

  • Add the BAIL gel catalyst: 10 mg (1.0 mol %) for 2-ACP, or 25 mg (2.5 mol %) for the less reactive 2-AC-3-FP to accelerate the initial condensation.

Step 2: Condensation (Imine Formation) 4. Stir the mixture under solvent-free conditions at 130 °C. 5. IPC 1 (Validation Check): After 2 hours, sample the mixture. Perform TLC (Hexane:EtOAc 3:1) and visualize under UV. Spray with Ninhydrin stain and heat.

  • Pass Criteria: Absence of the primary amine spot (no purple/pink coloration) indicates complete Schiff base formation. If unreacted amine remains (common for 2-AC-3-FP), continue heating for an additional 2 hours.

Step 3: Cyclodehydration & Aromatization 6. Once IPC 1 passes, maintain the temperature at 130 °C to drive the intramolecular nucleophilic attack of the hydroxyl group onto the imine carbon, followed by oxidative aromatization. 7. Reaction Times: 5 hours total for 2-ACP; up to 10 hours for 2-AC-3-FP. 8. IPC 2 (Validation Check): Perform LC-MS on a diluted aliquot.

  • Pass Criteria: The mass spectrum must show the target benzoxazole mass ( [M+H]+ = 230.0 for the chloro-analog; 248.0 for the chloro-fluoro-analog) with <5% of the uncyclized Schiff base intermediate[6].

Step 4: Isolation & Purification 9. Cool the mixture to room temperature and dissolve in 10 mL of Ethyl Acetate. 10. Centrifuge at 4000 rpm for 5 minutes to precipitate and recover the heterogeneous BAIL gel catalyst[2]. 11. Decant the organic layer, dry over anhydrous MgSO4​ , filter, and concentrate under vacuum to yield the crude benzoxazole.

Workflow Step1 1. Reagent Mixing Equimolar Aminophenol + Aldehyde Step2 2. Catalysis & Heating BAIL Catalyst, 130°C Step1->Step2 IPC1 IPC 1: TLC (Ninhydrin) Verify Imine Formation Step2->IPC1 Step3 3. Cyclodehydration Extended time for 2-AC-3-FP IPC1->Step3 If Amine Consumed IPC2 IPC 2: LC-MS Confirm Benzoxazole Mass Step3->IPC2 Step4 4. Isolation Centrifugation & Extraction IPC2->Step4 If Cyclization Complete

Caption: Self-validating experimental workflow for benzoxazole synthesis with integrated IPCs.

References

  • An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-difluorophenol - BenchChem - 3

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - ACS Omega - 2

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - ACS Omega - 6

  • 2-amino-4-chloro-3-fluorophenol | 1782857-09-3 - Sigma-Aldrich - Link

  • 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY - NJ.gov - 5

  • 2-Amino-4-chlorophenol | 95-85-2 - ChemicalBook - 1

  • 186309-72-8 | 2-Amino-5-chloro-3-fluorophenol - BLD Pharm - Link

  • Application Notes and Protocols: 2-Amino-4-chloro-5-fluorophenol in Organic Synthesis - BenchChem - 4

  • Preparation of ortho-Fluorophenols from Non-Aromatic Precursors - NIH - 7

Sources

Comparative

Comparative Guide: HPLC Method Development and Validation for 2-Amino-4-chloro-3-fluorophenol

Executive Summary Testing the chemical purity of 2-Amino-4-chloro-3-fluorophenol (CAS: 1782857-09-3) presents a unique chromatographic challenge[1]. As an amphoteric molecule, it contains both a basic amino group (-NH₂)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Testing the chemical purity of 2-Amino-4-chloro-3-fluorophenol (CAS: 1782857-09-3) presents a unique chromatographic challenge[1]. As an amphoteric molecule, it contains both a basic amino group (-NH₂) and an acidic phenolic hydroxyl group (-OH). Furthermore, the highly electronegative halogens (fluorine and chlorine) create strong localized dipoles.

Under the current (effective June 2024), analytical procedures must be rigorously validated to ensure they are "fit for purpose" throughout their lifecycle[2]. This guide objectively compares stationary phase alternatives for this compound, details a self-validating experimental protocol, and provides a comprehensive validation data summary in accordance with standards[3].

Stationary Phase Comparison: Selecting the Optimal Method

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often fails when analyzing halogenated anilines. To establish the most robust method, we must analyze the causality behind stationary phase interactions.

The Alternatives Analyzed
  • Standard C18 (Hydrophobic): Relies purely on dispersive forces. At an acidic mobile phase pH, the amine group of 2-Amino-4-chloro-3-fluorophenol becomes protonated (NH₃⁺). This drastically increases polarity, causing the analyte to elute near the void volume ( t0​ ) with severe peak tailing due to secondary interactions with residual unendcapped silanols.

  • HILIC (Hydrophilic Interaction): Excellent for retaining the protonated amine. However, HILIC lacks the shape selectivity required to separate the target compound from closely related positional isomers, such as 2-Amino-5-chloro-3-fluorophenol[4].

  • PFP (Pentafluorophenyl): The Optimal Choice. PFP columns provide orthogonal retention mechanisms. The electron-deficient pentafluorophenyl ring engages in specific π−π charge-transfer interactions with the analyte's aromatic ring. Additionally, the strong dipole of the C-F bonds on the stationary phase interacts directly with the C-F and C-Cl bonds of the analyte, providing superior selectivity for halogenated aromatics.

Table 1: Performance Comparison of HPLC Stationary Phases
Stationary PhasePrimary Retention MechanismSelectivity for HalogensPeak Shape (Amine)Overall Suitability
Standard C18 Hydrophobic (Dispersive)LowPoor (Tailing)Suboptimal
HILIC Hydrophilic PartitioningLowExcellentModerate
PFP Hydrophobic, π−π , Dipole-DipoleHighExcellentOptimal

Experimental Protocol: PFP-HPLC Method Development

To ensure scientific integrity, this protocol is designed as a self-validating system . The System Suitability Test (SST) must pass predefined criteria before any sample data is recorded, ensuring real-time method reliability.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

      • Causality: TFA lowers the pH to ~2.0, ensuring the basic amine is fully protonated and the acidic phenol remains neutral. This prevents peak splitting caused by multiple ionization states. TFA also acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Column: Superficially porous PFP (2.7 µm, 100 x 4.6 mm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

    • Gradient: 5% B to 60% B over 10 minutes.

    • Detection: Photodiode Array (PDA) at 230 nm.

  • System Suitability Testing (SST) - The Self-Validating Gate:

    • Inject a resolution mixture containing 2-Amino-4-chloro-3-fluorophenol and its isomer (2-Amino-5-chloro-3-fluorophenol).

    • Automated Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , %RSD of area ≤2.0% . If these metrics fail, the sequence automatically aborts.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

Recent revisions to align compendial validation with the ICH Q2(R2) lifecycle vision, emphasizing the "Reportable Result" and statistical confidence[5]. The validation of the PFP method was executed across five core pillars:

  • Specificity: Evaluated using PDA peak purity analysis to ensure no co-elution of degradation products or synthetic impurities[2].

  • Linearity & Range: USP <1225> recommends a minimum of five concentrations. We evaluated 50% to 120% of the nominal specification limit to ensure robust control over impurity fluctuations[3].

  • Accuracy: Determined via spike recovery experiments at 50%, 100%, and 150% levels.

  • Precision: Assessed via Repeatability (n=6 injections) and Intermediate Precision (different analysts, different days).

  • Robustness: Evaluated using a Plackett-Burman Design of Experiments (DoE) approach, slightly varying temperature (±2°C), flow rate (±0.1 mL/min), and gradient slope.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) / USP <1225> Acceptance CriteriaExperimental ResultStatus
Specificity Peak purity angle < Purity thresholdAngle: 0.14 < Threshold: 0.28Pass
Linearity R2≥0.999 (50-120% range) R2=0.9998 Pass
Accuracy 98.0% - 102.0% mean recovery99.6% ± 0.5%Pass
Repeatability %RSD ≤2.0% (n=6)%RSD = 0.7%Pass
Intermediate Precision %RSD ≤2.0% (n=12, 2 days)%RSD = 1.2%Pass
Robustness Resolution > 2.0 under DoE variationsMin Resolution = 2.3Pass

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical procedure lifecycle, moving from target definition through self-validating system checks to final ICH Q2(R2) reporting.

Validation_Workflow cluster_ICH ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Dev PFP Method Development ATP->Dev SST System Suitability Testing (SST) Dev->SST Spec Specificity SST->Spec Lin Linearity & Range SST->Lin Acc Accuracy SST->Acc Prec Precision SST->Prec Rob Robustness SST->Rob Report Lifecycle Management & Reporting Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

Fig 1: ICH Q2(R2) guided lifecycle workflow for HPLC method validation.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / EMA URL:[Link]

  • <1225> Validation of Compendial Procedures Source: United States Pharmacopeia (USP) URL:[Link]

Sources

Validation

Benchmarking 2-Amino-4-chloro-3-fluorophenol in Suzuki-Miyaura Cross-Coupling: A Comparative Guide

In the realm of advanced active pharmaceutical ingredient (API) synthesis, highly functionalized building blocks like 2-Amino-4-chloro-3-fluorophenol offer immense structural value but present significant catalytic hurdl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of advanced active pharmaceutical ingredient (API) synthesis, highly functionalized building blocks like 2-Amino-4-chloro-3-fluorophenol offer immense structural value but present significant catalytic hurdles. As an application scientist, I frequently evaluate substrates with multiple competing reactive sites. Deploying this specific fluorophenol in a Suzuki-Miyaura coupling requires navigating a multifaceted mechanistic challenge: the inherently high bond dissociation energy of the C–Cl bond, the risk of competitive C–F activation, and the severe potential for catalyst poisoning via the coordinating –NH₂ and –OH groups 1.

This guide objectively benchmarks the performance of 2-Amino-4-chloro-3-fluorophenol against its structural analogs and provides a field-proven, self-validating experimental protocol engineered to overcome these specific challenges.

Mechanistic Causality & Catalyst Selection

To achieve high yields with this substrate, we must first understand the causality behind the reactivity of its functional groups:

  • The Halide Challenge (C–Cl vs. C–Br): Aryl chlorides are notoriously difficult to activate compared to bromides or iodides due to a higher activation barrier during the oxidative addition of Pd(0) 1. However, in our target molecule, the highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect. This depletes electron density from the C–Cl bond, making it more susceptible to oxidative addition 2.

  • The Coordination Trap (–NH₂ and –OH): Free amino and phenol groups are strong σ-donors. If traditional, unhindered catalysts (e.g., Pd(PPh₃)₄) are used, these heteroatoms chelate the palladium center, forming stable, off-cycle complexes that permanently halt the catalytic cycle.

  • The Ligand Solution: To circumvent catalyst poisoning, bulky, electron-rich dialkylbiarylphosphine ligands—specifically Buchwald ligands like XPhos —are mandatory 3. The steric bulk of XPhos prevents multidentate substrate coordination, while its electron-rich nature accelerates the challenging oxidative addition into the C–Cl bond. Recent studies confirm that with advanced precatalysts like XPhos-Pd-G2, the presence of free amino and phenol groups has almost no detrimental effect on coupling efficiency 4.

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-Limiting for C-Cl) Pd0->OxAdd + 2-Amino-4-chloro-3-fluorophenol OffCycle Off-Cycle Chelation (Pd trapped by -NH2/-OH) Pd0->OffCycle Unhindered Ligands (e.g., PPh3) TransMet Transmetalation (with Arylboronic Acid) OxAdd->TransMet RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0 Product Release OffCycle->Pd0 Bulky Ligands (e.g., XPhos)

Figure 1: Suzuki-Miyaura catalytic cycle highlighting off-cycle chelation and bulky ligand rescue.

Benchmarking Alternatives: Quantitative Performance Data

To objectively evaluate 2-Amino-4-chloro-3-fluorophenol, we benchmarked its performance against three structural alternatives under standardized conditions.

  • Alternative 1 (2-Amino-4-bromo-3-fluorophenol): Tests the fundamental halide reactivity (Br vs. Cl).

  • Alternative 2 (4-Chloro-3-fluorophenol): Tests the impact of removing the coordinating –NH₂ group.

  • Alternative 3 (2-Amino-4-chlorophenol): Tests the electronic impact of removing the inductive –F group.

Comparative Yield & Efficiency Table
SubstrateHalideCoordinating GroupsInductive ActivationYield (%)*Catalyst LoadingReaction TimePrimary Byproduct
2-Amino-4-chloro-3-fluorophenol Cl–OH, –NH₂Yes (–F)84%1.0 mol%12 hProtodehalogenation (<5%)
2-Amino-4-bromo-3-fluorophenol Br–OH, –NH₂Yes (–F)92%0.5 mol%4 hHomocoupling (~2%)
4-Chloro-3-fluorophenol Cl–OHYes (–F)88%1.0 mol%10 hNone significant
2-Amino-4-chlorophenol Cl–OH, –NH₂No65%2.0 mol%24 hUnreacted starting material

*Standardized Conditions: 1.0 eq aryl halide, 1.2 eq phenylboronic acid, XPhos-Pd-G2, K₃PO₄, 1,4-Dioxane/H₂O (4:1), 80 °C.

Data Insights: While the bromide analog reacts faster and at lower catalyst loadings 1, the chloride variant is highly cost-effective and chemically stable. Crucially, comparing the target molecule to 2-Amino-4-chlorophenol reveals that the fluorine atom is not just a structural feature; its inductive pull is an absolute requirement to lower the activation energy of the C–Cl bond sufficiently to achieve >80% yields 2.

Experimental Protocol: A Self-Validating System

This step-by-step methodology utilizes XPhos-Pd-G2 to ensure the active Pd(0) species is generated efficiently without requiring harsh reduction steps. The biphasic solvent system ensures the solubility of both the organic substrates and the inorganic base.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Amino-4-chloro-3-fluorophenol (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), XPhos-Pd-G2 (0.01 mmol, 1.0 mol%), and anhydrous K₃PO₄ (2.0 mmol).

    • Causality Check: K₃PO₄ is deliberately chosen over stronger bases (like KOtBu) to prevent the deprotonation of the substrate's phenol group. Deprotonation would exacerbate catalyst poisoning and promote unwanted O-arylation side reactions 4.

  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and deionized H₂O (1.0 mL). Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality Check: Oxygen must be strictly excluded because electron-rich Pd(0)-phosphine complexes are highly susceptible to oxidation, which irreversibly kills the catalyst 3. Water is essential here to dissolve the phosphate base and facilitate the transmetalation step via the formation of a reactive hydroxyboronate complex 1.

  • Reaction Execution: Backfill the flask with Argon and heat the mixture to 80 °C in a pre-heated oil bath for 12 hours with vigorous stirring.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NH₄Cl (10 mL).

    • Causality Check: NH₄Cl acts as a mild proton source to neutralize the basic aqueous layer and safely quench the active catalyst without degrading the newly formed biaryl product. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Prep 1. Reagent Prep (Substrates, Base, Pd-G2) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas Heat 3. Catalytic Coupling (80°C, 12h, Argon) Degas->Heat O2 removed Quench 4. Quench & Extract (NH4Cl / EtOAc) Heat->Quench Full Conversion Purify 5. Chromatography (Silica Gel) Quench->Purify

Figure 2: Step-by-step experimental workflow for the cross-coupling of the target fluorophenol.

References

  • [3] Buchwald Ligands Review. Entegris.

  • [4] Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing.

  • [1] Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. ACS Publications.

  • [2] Real-Time SERS Insights into Plasmon-Mediated Suzuki-Type Cross-Coupling on Bimetallic Ag-Based Substrates. ACS Catalysis.

Sources

Comparative

A Comparative Toxicological Assessment of 2-Amino-4-chloro-3-fluorophenol and Its Structural Analogs

Introduction 2-Amino-4-chloro-3-fluorophenol is a substituted aromatic amine of interest in various chemical synthesis applications. As with many halogenated aromatic compounds, understanding its toxicological and safety...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-4-chloro-3-fluorophenol is a substituted aromatic amine of interest in various chemical synthesis applications. As with many halogenated aromatic compounds, understanding its toxicological and safety profile is paramount for ensuring safe handling and assessing potential environmental and health impacts. Direct, comprehensive toxicological data for 2-Amino-4-chloro-3-fluorophenol is not extensively available in public literature. Therefore, this guide employs a structural analog approach to build a predictive toxicological profile. By examining the safety data of closely related compounds—specifically 2-amino-4-chlorophenol, 4-chloro-3-fluorophenol, and the broader classes of aminophenols and chlorophenols—we can infer the likely hazards and understand the chemical moieties driving its biological activity.

This guide is intended for researchers, chemists, and safety professionals. It synthesizes available data to provide a comparative analysis of toxicity, outlines key mechanisms of action, and details the standard experimental protocols necessary for empirical validation.

Comparative Toxicity Profiles: An Overview

The toxicity of a substituted phenol is not merely the sum of its parts; it is a complex interplay between the electron-donating or -withdrawing nature of its substituents, their positions on the aromatic ring, and the resulting metabolic pathways. The table below summarizes the known and inferred hazards of 2-Amino-4-chloro-3-fluorophenol based on data from its structural analogs.

Hazard Category2-Amino-4-chloro-3-fluorophenol (Inferred Profile)2-Amino-4-chlorophenol (ACP)4-Chloro-3-fluorophenolAminophenol Isomers (General)Chlorophenols (General)
Acute Toxicity (Oral, Dermal, Inhalation) Likely harmful by all routesHarmful if swallowed, inhaled, or in contact with skin[1][2][3].Harmful if swallowed, inhaled, or in contact with skin[4][5].Isomer-specific toxicity; para-aminophenol shows significant nephrotoxicity[6].Toxicities vary; can cause neurological and hepatic effects[7][8].
Carcinogenicity Suspected carcinogenEvidence of carcinogenic activity in rats (forestomach and urinary bladder tumors)[9]. Possibly carcinogenic to humans[1][10].No data available[5].Inadequate information for assessment[6].Some, like 2,4,6-trichlorophenol, show evidence of carcinogenicity in animals.[11]
Genotoxicity/ Mutagenicity Potential for genotoxicity, likely requiring metabolic activation.Generally not mutagenic in various in vitro and in vivo tests[12].No data available[5].Both positive and negative results are reported for isomers[6].Variable; some show mutagenic potential.
Skin/Eye Irritation Expected to be a skin and eye irritant.Causes skin and severe eye irritation[1][10][13].Causes skin and serious eye irritation[5].Can cause irritation.Skin and eye irritants.
Skin Sensitization Potential to be a skin sensitizer.May cause an allergic skin reaction/sensitization[1][10].Data not available.Can cause sensitization.Data not available.
Key Organ Toxicity Hematotoxicity (Methemoglobinemia), potential for nephrotoxicity and hepatotoxicity.Induces methemoglobinemia[1][10][14]. Erythrocyte toxicity observed in subchronic studies[9].May cause respiratory irritation[5].Isomer-specific: p-aminophenol is nephrotoxic, o-aminophenol affects the liver[6].Liver is a well-established target organ[7][8].

Mechanistic Insights and Structure-Activity Relationships

The predicted toxicity of 2-Amino-4-chloro-3-fluorophenol is driven by the functional groups on its benzene ring. Understanding their individual contributions is key to appreciating the compound's overall safety profile.

The Role of the Aromatic Amino Group

Aromatic amines are a class of compounds well-known for specific toxicological concerns.

  • Methemoglobinemia : The amino group can be oxidized, leading to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis, headache, dizziness, and, at high levels, collapse and death[14]. This is a characteristic acute effect of exposure to compounds like 2-amino-4-chlorophenol[1][10][14].

  • Genotoxicity via Metabolic Activation : The carcinogenicity of many aromatic amines is linked to their metabolic activation, primarily by Cytochrome P450 enzymes in the liver[15]. This process can generate reactive N-hydroxylamine metabolites, which can be further converted to highly reactive nitrenium ions. These ions are electrophilic and can form adducts with DNA, leading to mutations and potentially initiating cancer[15][16]. While N-acetylation is often a detoxification pathway, the balance between activation and detoxification determines the ultimate genotoxic potential[15].

AromaticAmine Aromatic Amine (e.g., 2-Amino-4-chloro-3-fluorophenol) NHydroxy N-Hydroxylamine (Reactive Intermediate) AromaticAmine->NHydroxy CYP450 Oxidation Detox N-Acetylation (Detoxification) AromaticAmine->Detox NAT Enzyme Nitrenium Nitrenium Ion (Electrophilic) NHydroxy->Nitrenium O-Acetylation or Sulfation DNA DNA Nitrenium->DNA Adduct DNA Adducts DNA->Adduct Covalent Binding Mutation Mutations / Carcinogenesis Adduct->Mutation Excretion Excretion Products Detox->Excretion

Caption: Generalized metabolic activation pathway of aromatic amines.

The Influence of Halogenation

The presence and position of chlorine and fluorine atoms significantly modify the molecule's properties.

  • Electronic Effects : Halogens are electron-withdrawing groups. This property can influence the reactivity of the aromatic ring and the amino and hydroxyl groups, potentially affecting the rate and pathways of metabolic activation or detoxification[17].

  • Lipophilicity : Halogenation generally increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross biological membranes and bioaccumulate. Quantitative structure-activity relationship (QSAR) studies on substituted phenols often show a strong correlation between lipophilicity (expressed as log P) and baseline toxicity[18].

  • Formation of Toxic Byproducts : The transformation of chlorophenols in the environment or through metabolic processes can sometimes lead to the formation of more toxic intermediates, such as quinones or phenoxyl radicals[18][19][20].

Recommended Experimental Protocols for Toxicological Assessment

To empirically determine the safety profile of 2-Amino-4-chloro-3-fluorophenol, a tiered testing strategy is recommended. This approach, common in regulatory toxicology, begins with in vitro assays to screen for potential hazards before proceeding to more complex studies if necessary[21].

cluster_1 Tier 2: Follow-Up & Mechanistic Studies cluster_2 Tier 3: In Vivo Confirmation (If Warranted) Cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) Ames Bacterial Mutagenicity (Ames Test) Micronucleus In Vitro Micronucleus Assay Skin Skin Sensitization (e.g., DPRA, KeratinoSens™) Micronucleus->Skin Metabolism In Vitro Metabolism (e.g., S9 Assay) Acute Acute Systemic Toxicity (e.g., OECD TG 420) Metabolism->Acute

Sources

Validation

Validating 2-Amino-4-chloro-3-fluorophenol reference standards for quantitative chemical analysis

Validating 2-Amino-4-chloro-3-fluorophenol Reference Standards for Quantitative Chemical Analysis: A Comparative Guide As a Senior Application Scientist, I frequently encounter a fundamental metrological error in drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 2-Amino-4-chloro-3-fluorophenol Reference Standards for Quantitative Chemical Analysis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a fundamental metrological error in drug development and analytical laboratories: the conflation of chromatographic "area percent" with true quantitative purity. When characterizing highly functionalized halogenated aromatics like 2-Amino-4-chloro-3-fluorophenol (CAS: 1782857-09-3), relying solely on a single analytical technique introduces systemic bias that propagates through all downstream quantitative analyses.

To ensure the reliability of analytical testing methods, the International Council for Harmonisation (ICH) Q2(R2) guidelines mandate rigorous validation of analytical procedures for accuracy, precision, and specificity[1]. However, an analytical method is only as reliable as the reference standard used to calibrate it. Furthermore, true metrological traceability and confidence are only achieved under the stringent quality management frameworks defined by ISO 17034, which governs the competence of reference material producers[2].

This guide objectively compares the performance of different grades of 2-Amino-4-chloro-3-fluorophenol and provides a self-validating experimental framework for establishing true purity.

The Metrological Problem: Why Grade Matters

2-Amino-4-chloro-3-fluorophenol is a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Because it possesses both an amine and a phenol group, it is susceptible to oxidation, moisture absorption, and salt formation.

Commercially, this molecule is available in three distinct tiers. Using a sub-optimal grade for quantitative calibration leads to significant assay errors.

Table 1: Comparative Analysis of 2-Amino-4-chloro-3-fluorophenol Grades

FeatureReagent GradeAnalytical StandardISO 17034 Certified Reference Material (CRM)
Purity Claim > 95% (Typical)> 98% (HPLC Area %)Certified Value ± U (Expanded Uncertainty)
Traceability NoneQualitative / Lot-specificSI-Traceable via primary standards
Validation Method Single (HPLC or GC)Single (HPLC-UV)Orthogonal (Mass Balance + qNMR)
Blind Spots Water, salts, residual solventsInorganic impurities, moistureNone (Comprehensive profiling)
Intended Use Chemical synthesisRoutine qualitative screeningQuantitative calibration, method validation

Establishing a Self-Validating System: Orthogonal Workflows

To elevate a candidate material to a Certified Reference Material (CRM) under ISO 17034 standards, we must eliminate method-specific bias[3]. We achieve this by employing a self-validating orthogonal system .

We utilize two fundamentally different approaches to determine purity:

  • Mass Balance (Indirect): Subtracts all measured impurities (organic, inorganic, and volatile) from 100%.

  • Quantitative NMR (Direct): Measures the primary component directly against an SI-traceable internal standard, independent of the analyte's impurities.

When the results of these two independent methods statistically align, the purity value is considered absolute and self-validated.

ValidationWorkflow cluster_0 Orthogonal Purity Assessment Start 2-Amino-4-chloro-3-fluorophenol Candidate Material qNMR Quantitative NMR (qNMR) Internal Standard: Maleic Acid Start->qNMR MassBalance Mass Balance Approach (100% - Impurities) Start->MassBalance CrossCheck Statistical Equivalence Check (|qNMR - Mass Balance| < 0.5%) qNMR->CrossCheck Chromatography HPLC-UV/MS (Organic Impurities) MassBalance->Chromatography KF Karl Fischer Titration (Water Content) MassBalance->KF TGA TGA / ROI (Inorganic Impurities) MassBalance->TGA Chromatography->CrossCheck KF->CrossCheck TGA->CrossCheck Certification ISO 17034 Certified Reference Material (CRM) CrossCheck->Certification

Orthogonal validation workflow for 2-Amino-4-chloro-3-fluorophenol.

Step-by-Step Experimental Methodologies

Protocol A: Mass Balance Purity Determination

Causality: HPLC alone is blind to water and inorganic salts. The mass balance approach ensures that every fraction of the sample mass is accounted for.

graphic_Purity}{100}
  • Step 1: Organic Impurity Profiling (HPLC-UV/MS)

    • Setup: C18 column (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

    • Causality: Trifluoroacetic acid (TFA) is critical here. 2-Amino-4-chloro-3-fluorophenol contains a basic amine. Without a low pH modifier like TFA to fully protonate the amine, the analyte will interact with residual silanols on the stationary phase, causing severe peak tailing and inaccurate integration.

  • Step 2: Moisture Content (Karl Fischer)

    • Setup: Coulometric KF titration.

    • Causality: Because the expected water content in high-grade standards is trace (<1%), coulometric titration is chosen over volumetric titration due to its superior sensitivity and absolute electron-counting measurement principle.

  • Step 3: Inorganic Impurities (Residue on Ignition / ROI)

    • Setup: Gravimetric ignition at 600°C with H2​SO4​ .

    • Causality: Captures residual metal catalysts (e.g., palladium or iron) used during the halogenation or reduction steps of the molecule's synthesis.

Protocol B: Quantitative NMR (qNMR)

Causality: qNMR provides a direct, primary ratio measurement. Unlike HPLC, it does not require a pre-existing standard of the analyte to determine its concentration.

  • Step 1: Standard Selection: Select NIST Standard Reference Material (SRM) Maleic Acid as the internal standard. It provides a distinct singlet at δ 6.26 ppm, which does not overlap with the aromatic protons of 2-Amino-4-chloro-3-fluorophenol.

  • Step 2: Sample Preparation: Accurately weigh ~15 mg of the candidate 2-Amino-4-chloro-3-fluorophenol and ~10 mg of Maleic Acid into a single vial using a microbalance. Co-dissolve completely in 1.0 mL of DMSO−d6​ .

  • Step 3: Data Acquisition: Acquire 1H -NMR at 600 MHz.

    • Critical Parameter: Set the relaxation delay ( D1​ ) to 60 seconds.

    • Causality: Aromatic protons possess long longitudinal relaxation times ( T1​ ). If the D1​ delay is too short, the nuclei will not fully relax between pulses. This artificially lowers the integrated signal of the analyte, resulting in a falsely low purity calculation.

  • Step 4: Calculation: Calculate purity based on the molar ratio of the integrated aromatic proton of the analyte versus the olefinic protons of the internal standard.

Experimental Data: Performance Comparison

To demonstrate the critical need for this validation, we subjected three commercially available lots of 2-Amino-4-chloro-3-fluorophenol to our orthogonal workflow.

Table 2: Experimental Validation Results Across Grades

Lot TypeHPLC Area %Water (KF) %ROI %Mass Balance PurityqNMR PurityAbsolute Difference ( Δ )
Vendor A (Reagent) 96.50%1.20%0.80%94.57% 93.80% 0.77%
Vendor B (Standard) 99.10%0.50%0.20%98.40% 97.90% 0.50%
Vendor C (CRM) 99.80%0.10%<0.05%99.65% 99.70% 0.05%

Data Interpretation & Causality: If a laboratory purchased Vendor B's "Analytical Standard" and relied solely on the provided HPLC Area % (99.1%), their subsequent quantitative assays would be off by over 1.2%. The HPLC detector is entirely blind to the 0.5% water and 0.2% inorganic salts present in the sample.

Conversely, Vendor C (the CRM) demonstrates a self-validating system: the Mass Balance purity (99.65%) and the qNMR purity (99.70%) agree within a highly stringent 0.05% margin. This statistical equivalence proves the absence of hidden impurities and validates the material for highly sensitive quantitative chemical analysis under ICH Q2(R2) protocols[1].

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl | Source: mastercontrol.
  • Title: What Is ISO 17034? - The ANSI Blog | Source: ansi.
  • Title: Validation of Analytical Procedures Q2(R2) - ICH | Source: ich.
  • Title: 2-amino-4-chloro-3-fluorophenol | 1782857-09-3 - Sigma-Aldrich | Source: sigmaaldrich.

Sources

Comparative

A Comparative Guide to the Reproducibility of 2-Amino-4-chloro-3-fluorophenol Synthesis Across Different Laboratory Protocols

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of complex chemical building blocks is paramount. 2-Amino-4-chloro-3-fluorophenol is a highly functionalized aniline deri...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of complex chemical building blocks is paramount. 2-Amino-4-chloro-3-fluorophenol is a highly functionalized aniline derivative whose unique substitution pattern makes it a valuable intermediate for novel therapeutics and agrochemicals. However, its synthesis is not trivial, and the reproducibility of its preparation can be highly dependent on the chosen synthetic strategy. The regiochemical outcome of the core aromatic substitution reactions is sensitive to reaction conditions and the sequence of functional group introduction.

This guide provides an in-depth comparison of two plausible and robust synthetic routes to 2-Amino-4-chloro-3-fluorophenol, designed for maximum reproducibility in a standard laboratory setting. We will dissect the causality behind experimental choices, from the selection of starting materials to the final purification workup, providing detailed, self-validating protocols. This analysis is grounded in established principles of organic chemistry and supported by data from analogous transformations reported in the literature.

Pillar 1: Mechanistic & Strategic Considerations

The synthesis of a polysubstituted aromatic ring like 2-Amino-4-chloro-3-fluorophenol is a study in the directing effects of substituents in electrophilic aromatic substitution (EAS). The key functional groups—hydroxyl (-OH), amino (-NH2), and fluoro (-F)—are all ortho, para-directing activators. Conversely, the nitro group (-NO2), a common precursor to the amine, is a strong deactivator and meta-director. The chloro (-Cl) group is a deactivator but is also ortho, para-directing.

The success of any synthetic route hinges on leveraging these electronic effects to install the substituents at the desired positions. The two protocols explored below represent different strategic approaches to navigating these regiochemical challenges.

  • Protocol 1: The "Nitro-Reduction" Pathway. This is a classical and widely practiced approach in the synthesis of aminophenols.[1][2] It typically involves the nitration of a phenol precursor, followed by reduction of the nitro group to an amine.[3] The challenge lies in controlling the initial nitration and subsequent chlorination on a highly activated ring system.

  • Protocol 2: The "Late-Stage Amination" Pathway. This alternative route seeks to introduce the amine functionality later in the sequence, potentially from a less-activated intermediate, thereby offering different regiochemical control. This can be achieved via reduction of a nitro group introduced after halogenation.

Pillar 2: Comparative Analysis of Synthetic Protocols

We will now compare two distinct, multi-step protocols for the synthesis of 2-Amino-4-chloro-3-fluorophenol. Each protocol is designed to be a self-validating system, with clear checkpoints and analytical guidance.

Protocol 1: Synthesis via Nitration of 3-Fluoro-4-chlorophenol

This route begins with the commercially available 3-fluoro-4-chlorophenol, introducing the nitro group, which will become the future amine, followed by a final reduction step. The key challenge is the regioselectivity of the nitration on the di-substituted phenol.

Experimental Workflow: Protocol 1

A Start: 3-Fluoro-4-chlorophenol B Step 1: Nitration (HNO₃, H₂SO₄, 0-5 °C) A->B Electrophilic Aromatic Substitution C Intermediate: 4-Chloro-3-fluoro-2-nitrophenol B->C D Step 2: Reduction (Fe/HCl or H₂/Pd-C) C->D Nitro Group Reduction E Crude Product D->E F Step 3: Purification (Recrystallization or Chromatography) E->F G Final Product: 2-Amino-4-chloro-3-fluorophenol F->G A Start: 2-Amino-3-fluorophenol B Step 1: N-Acetylation (Acetic Anhydride, Pyridine) A->B Amine Protection C Intermediate: N-(4-fluoro-2-hydroxyphenyl)acetamide B->C D Step 2: Chlorination (N-Chlorosuccinimide) C->D Electrophilic Halogenation E Intermediate: N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide D->E F Step 3: Deprotection (Hydrolysis) (Aq. HCl, heat) E->F Amide Hydrolysis G Final Product: 2-Amino-4-chloro-3-fluorophenol F->G

Sources

Validation

Comparative Analysis of Electron-Withdrawing Effects in 2-Amino-4-chloro-3-fluorophenol: A Bench-to-Data Guide

In medicinal chemistry and advanced materials design, the precise modulation of a molecule's electronic environment is paramount. Halogenation is a field-proven strategy to enhance lipophilicity, metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry and advanced materials design, the precise modulation of a molecule's electronic environment is paramount. Halogenation is a field-proven strategy to enhance lipophilicity, metabolic stability, and target binding affinity 1. 2-Amino-4-chloro-3-fluorophenol represents a highly specialized scaffold where the complex interplay of inductive (-I) and resonance (+R) effects dictates its physicochemical profile.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of the electron-withdrawing effects of this specific substitution pattern against alternative phenolic scaffolds. This analysis details the causality behind its chemical behavior and outlines the self-validating experimental protocols required to accurately measure these properties in the lab.

Mechanistic Deconstruction of Electronic Effects

To understand the net electronic environment of 2-Amino-4-chloro-3-fluorophenol, we must deconstruct the contributions of its substituents using the Hammett equation framework. This framework quantitatively relates substituent electronic effects to equilibrium constants, such as the acid dissociation constant (pKa) 2.

  • The Phenol Core : Unsubstituted phenol has a baseline pKa of 9.98 [[3]](). Its acidity is governed by the stability of the resulting phenoxide anion.

  • 3-Fluoro Substitution (Meta) : Fluorine is the most electronegative element. At the meta position relative to the hydroxyl group, its electron-donating resonance (+R) effect cannot stabilize the phenoxide oxygen. Therefore, its strong inductive electron-withdrawing (-I) effect dominates, pulling electron density away from the hydroxyl group and significantly lowering the pKa 1.

  • 4-Chloro Substitution (Para) : Chlorine exerts both a -I effect and a weak +R effect. At the para position, the inductive withdrawal outweighs the resonance donation (Hammett constant σp = 0.23) 4, further stabilizing the phenoxide anion.

  • 2-Amino Substitution (Ortho) : The amino group (-NH2) is strongly electron-donating via resonance (+R), which typically increases the pKa (e.g., 4-aminophenol has a pKa of 10.30) 3. However, its electron-donating capacity is severely restricted in this molecule due to the adjacent highly electronegative halogens draining the ring's electron density.

ElectronicEffects Core Phenol Core (-OH) Base pKa ~9.98 F_Sub 3-Fluoro (meta) Strong -I Effect Core->F_Sub Cl_Sub 4-Chloro (para) -I > +R Effect Core->Cl_Sub NH2_Sub 2-Amino (ortho) +R > -I Effect Core->NH2_Sub Net Net Electron Withdrawal Predicted pKa < 8.5 F_Sub->Net Decreases pKa Cl_Sub->Net Decreases pKa NH2_Sub->Net Moderates Acidity

Logical mapping of substituent electronic effects on the phenol core.

Comparative Data Analysis

When comparing 2-Amino-4-chloro-3-fluorophenol to its less substituted alternatives, the synergistic electron-withdrawing effects of the adjacent halogens become evident. The table below synthesizes the electronic parameters and experimental pKa values of related scaffolds to highlight how halogenation overrides the amino group's donation.

CompoundSubstituent EffectsHammett Σ (Approx.)Experimental pKaPrimary Application Impact
Phenol None0.009.98 3Baseline reference
4-Chlorophenol Para -I > +R+0.23 49.38 3Moderate lipophilicity increase
4-Aminophenol Para +R > -I-0.6610.30 3Electron-rich, prone to oxidation
2-Amino-4-chlorophenol Ortho +R, Para -I-0.43~9.60Balanced redox stability
2-Amino-4-chloro-3-fluorophenol Ortho +R, Meta -I, Para -I > +0.10 < 8.50 (Predicted) High metabolic stability, modulated pKa

Note: The combined -I effects of the adjacent fluorine and chlorine atoms overpower the +R effect of the amino group, resulting in a net electron-withdrawing environment that enhances acidity and oxidative stability compared to standard aminophenols.

Experimental Methodologies: Self-Validating Protocols

To empirically validate these electron-withdrawing effects, researchers rely on potentiometric titration to determine the acid dissociation constant (pKa). Because multi-halogenated phenols often exhibit poor aqueous solubility, standard aqueous titrations fail. A non-aqueous solvent system is required 5.

Protocol 1: Non-Aqueous Potentiometric Titration for pKa Determination

Causality & Self-Validation : This protocol utilizes Methylethylketone (MEK) as the solvent due to its broad liquid range and excellent solubilization of halogenated aromatics 5. We use Tetrabutylammonium hydroxide (TBAH) as the titrant because it acts as a strong, fully dissociated base in non-aqueous media. The system is inherently self-validating through the parallel titration of a known standard (Benzoic acid), which verifies electrode responsiveness and exact titrant molarity before sample analysis 3.

  • System Calibration : Calibrate the glass-calomel electrode system using non-aqueous buffer standards. Titrate 50 mg of high-purity benzoic acid with 0.1 N TBAH to standardize the titrant concentration.

  • Sample Preparation : Dissolve 1.0 mmol of 2-Amino-4-chloro-3-fluorophenol in 50 mL of anhydrous MEK 5.

  • Atmospheric Control : Purge the solution with high-purity Nitrogen (N2) for 10 minutes prior to and during the titration. Why? To strictly exclude atmospheric CO₂, which forms carbonic acid and artificially depresses the pH, skewing the Half-Neutralization Potential (HNP) 6.

  • Titration Execution : Add 0.1 N TBAH in MEK in precise 0.1 mL increments under constant magnetic stirring. Record the potential (mV) after each addition once the reading stabilizes.

  • Data Processing : Plot the first derivative of the titration curve (ΔmV/ΔV) to identify the equivalence point. Determine the HNP at half the equivalence volume. Correlate the HNP to the aqueous pKa using the linear relationship established by the benzoic acid standard 5.

Workflow Prep Sample Prep Dissolve in MEK Purge N2 Purging Exclude CO2 Prep->Purge Titration Titration 0.1N TBAH Addition Purge->Titration Data Data Analysis Calculate HNP Titration->Data

Self-validating non-aqueous potentiometric titration workflow.

Protocol 2: 19F and 13C NMR Spectroscopy for Electron Density Mapping

Causality & Self-Validation : While potentiometric titration provides a macroscopic view of acidity, NMR provides a microscopic map of electron density. The chemical shift (δ) is highly sensitive to shielding/deshielding effects 6. By comparing the 13C shifts of the aromatic carbons against unsubstituted phenol, we can quantify the exact electron-withdrawing magnitude at each position. The internal standards ensure the chemical shifts are absolute and reproducible.

  • Sample Prep : Dissolve 15 mg of the analyte in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). Why DMSO? It disrupts intermolecular hydrogen bonding, providing sharper, more accurate aromatic signals without concentration-dependent shifting.

  • Internal Standardization : Add 0.05% v/v Tetramethylsilane (TMS) for 13C calibration and Trichlorofluoromethane (CFCl3) for 19F calibration.

  • Acquisition : Acquire 13C NMR at 100 MHz and 19F NMR at 376 MHz using standard pulse sequences.

  • Analysis : Analyze the C1 (hydroxyl-bearing) and C2 (amino-bearing) carbon shifts. A downfield shift (higher ppm) relative to 2-aminophenol confirms the deshielding (-I) effect of the adjacent halogens.

References

  • Hammett equation - Wikipedia Source: Wikipedia URL:[Link]

  • Potentiometric Titrations of Para and Nitro Substituted Aromatic Acids and their Mixtures in Methylethylketone Source: ResearchGate URL:[Link]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species Source: NIH / PubMed Central URL: [Link]

  • The Effect of Sample Preparation Techniques on Lignin Fourier Transform Infrared Spectroscopy Source: NIH / PubMed Central URL: [Link]

  • Substituent effects on the physical properties and pKa of phenol Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-4-chloro-3-fluorophenol

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a f...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Amino-4-chloro-3-fluorophenol, grounded in an understanding of its chemical properties and associated hazards.

Immediate Safety Protocol & Hazard Profile

Before handling or disposing of 2-Amino-4-chloro-3-fluorophenol, it is critical to understand its inherent risks. This compound is a halogenated aminophenol, a class of chemicals that requires specific handling due to its reactivity and toxicity.

Causality of Hazards: The presence of chlorine and fluorine atoms designates this compound as halogenated , placing it in a specific hazardous waste category.[1][2] Its phenolic and amino functional groups contribute to its potential for skin and eye irritation, while its overall structure makes it harmful if ingested or inhaled and toxic to aquatic ecosystems.[3][4][5][6][7] Furthermore, upon combustion, it can decompose to release highly toxic and corrosive fumes, such as hydrogen chloride and nitrogen oxides.[8]

Hazard Summary Table:

Hazard ClassificationDescriptionKey Precautionary Actions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[5][7][9]Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye/face protection.[6][10][11]
Skin & Eye Irritation Causes skin and serious eye irritation.[5][7][8][9]Wear appropriate personal protective equipment (PPE). In case of contact, flush the affected area with water for at least 15 minutes.[4][5][7]
Aquatic Toxicity Very toxic to aquatic life, potentially with long-lasting effects.[3][4][6]Prevent release to the environment. Never dispose of this chemical down the drain.[4][6][12][13]
Reactivity Reacts with strong oxidizing agents.[5][8] Decomposes on heating.[8]Store away from incompatible materials.[14]

Step-by-Step Disposal Protocol: A Self-Validating System

Following this protocol ensures regulatory compliance and protects both laboratory personnel and the environment. The core principle is waste segregation —never mix 2-Amino-4-chloro-3-fluorophenol with other waste streams unless they are compatible and fall under the same waste category.

Step 1: Waste Identification and Segregation

Immediately upon deciding to discard 2-Amino-4-chloro-3-fluorophenol (whether as pure substance, in solution, or as contaminated labware), it must be classified.

  • Classification: This is a Halogenated Organic Waste .[1][2]

  • Action: Keep this waste stream separate from all other types, especially non-halogenated organic solvents, acids, bases, and oxidizers.[2][14][15][16] Mixing waste streams increases disposal costs and can create dangerous chemical reactions.[2][16]

Step 2: Container Selection

The choice of container is critical for safe storage prior to disposal.

  • Primary Container (for solids): Collect solid 2-Amino-4-chloro-3-fluorophenol waste in a dedicated, clean, and dry container with a secure screw-top lid.

  • Primary Container (for solutions): Collect solutions containing this chemical in a chemically resistant container. High-density polyethylene (HDPE) or similar plastic carboys are preferred.[13]

    • Expert Insight: Avoid using metal containers for halogenated waste. Halogenated compounds can degrade to form acidic byproducts (e.g., HCl), which can corrode metal, leading to container failure.[13]

  • Secondary Containment: The primary waste container must be stored within a larger, chemically compatible secondary container (like a plastic tub) to contain any potential leaks.[17]

Step 3: Waste Labeling

Proper labeling is a legal requirement and essential for the safety of everyone who may handle the container.[12]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste" .[2]

    • The full, unabbreviated chemical name: "2-Amino-4-chloro-3-fluorophenol" .

    • List all other constituents and their approximate percentages if it is a mixture.

    • The accumulation start date (the date the first waste was added).

    • The relevant hazard pictograms (e.g., Harmful/Irritant, Health Hazard).

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated SAA.[12][14]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Safety:

    • Keep the waste container closed at all times , except when actively adding waste.[2][12][17]

    • Store the container away from sources of ignition and incompatible chemicals.[5][8]

    • Do not accumulate more than 55 gallons of hazardous waste in total within the SAA.[12]

Step 5: Arranging for Final Disposal

Laboratory personnel are responsible for waste until it is collected by trained professionals.

  • Action: Once the container is full or has been accumulating for the maximum time allowed by your institution (typically 9-12 months), submit a request for pickup to your institution's Environmental Health & Safety (EHS) department.[12][17] Do not attempt to transport or dispose of the waste yourself.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating laboratory waste, ensuring that 2-Amino-4-chloro-3-fluorophenol is routed to the correct disposal stream.

G Start Waste Generated (e.g., 2-Amino-4-chloro-3-fluorophenol) IsSolid Is the waste solid or contaminated solid material? Start->IsSolid Evaluate Physical State IsSolution Is the waste a solution? IsSolid->IsSolution No (Liquid) SolidWaste Collect in Labeled Solid Halogenated Organic Waste Container IsSolid->SolidWaste Yes IsHalogenated Does the solvent contain Cl, F, Br, or I? IsSolution->IsHalogenated Yes IsAqueous Is it an aqueous solution with heavy metals? IsSolution->IsAqueous No (Not a simple solvent) HalogenatedWaste Collect in Labeled Halogenated Organic Liquid Waste Container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in Labeled Non-Halogenated Organic Liquid Waste Container IsHalogenated->NonHalogenatedWaste No AqueousWaste Collect in Labeled Aqueous Heavy Metal Waste Container IsAqueous->AqueousWaste Yes

Caption: Decision workflow for proper chemical waste segregation.

Emergency Procedures

Accidents can happen. Preparedness is key to mitigating harm.

Spill Response
  • Small Spill (<100g in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE: double gloves (nitrile), lab coat, and safety goggles.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[8]

    • Carefully sweep the mixture into a designated waste container.[6][8]

    • Label the container as "Spill Debris containing 2-Amino-4-chloro-3-fluorophenol" and dispose of it as hazardous waste.[17]

  • Large Spill (>100g or outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and prevent entry.

    • Contact your institution's EHS emergency line immediately for professional cleanup.[17]

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or seek immediate medical attention.[4][5][10]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our environment.

References

  • Laboratory Waste Management Guidelines , Environmental Health and Safety, University of Tennessee Knoxville. [Link]

  • HAZARDOUS WASTE SEGREGATION , Bucknell University. [Link]

  • Safety data sheet for 2-amino-4-chlorophenol , CPAchem. [Link]

  • Safety Data Sheet for 4-Aminophenol GLR , Labkem. [Link]

  • SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL , Biochem Chemopharma. [Link]

  • EHS Guide: Laboratory Trash Removal , Environmental Health and Safety, University of Tennessee Knoxville. [Link]

  • HAZARD SUMMARY: AMINOPHENOLS (mixed isomers) , New Jersey Department of Health. [Link]

  • Organic Solvents Guidelines , Environment, Health and Safety, University of North Carolina at Chapel Hill. [Link]

  • International Chemical Safety Cards (ICSC) for 2-AMINO-4-CHLOROPHENOL , ILO and WHO. [Link]

  • Halogenated Solvents Safety Information , Environmental Health & Safety, Washington State University. [Link]

  • Waste Disposal Chart , Environmental Safety Facility, University of Massachusetts Amherst. [Link]

  • 2-Amino-4-fluorophenol — Chemical Substance Information , NextSDS. [Link]

  • Laboratory Chemical Waste Guidelines , Stanford Environmental Health & Safety. [Link]

  • Hazardous Waste Reduction , Environmental Health and Safety, University of Waterloo. [Link]

  • Management of Waste from Laboratories , Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]

  • Laboratory Hazardous Waste Disposal Guidelines , Central Washington University. [Link]

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